molecular formula C2Br2ClF3 B7768135 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS No. 29256-79-9

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Cat. No.: B7768135
CAS No.: 29256-79-9
M. Wt: 276.28 g/mol
InChI Key: WGIRTDAEWOUFQR-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a useful research compound. Its molecular formula is C2Br2ClF3 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-1-chloro-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRTDAEWOUFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Br)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073231
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-17-6, 29256-79-9
Record name 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorodibromotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS 754-17-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) , a highly halogenated aliphatic compound. While historically recognized as a byproduct in the synthesis of the volatile anesthetic halothane, its unique polyhalogenated structure has been leveraged in specialized organometallic synthesis—most notably for generating fluorinated pharmacophores in drug development.

Designed for researchers and synthetic chemists, this whitepaper deconstructs the physicochemical properties, synthesis pathways, and advanced synthetic applications of this compound, emphasizing the mechanistic causality behind its reactivity.

Physicochemical Profile & Structural Analysis

The molecular architecture of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (


) features a dense electron cloud distributed across five halogen atoms (three fluorines, two bromines, one chlorine) on a two-carbon backbone.

Causality of Physical State: The extreme steric hindrance and high polarizability of the bromine atoms significantly increase van der Waals forces. Consequently, unlike lighter chlorofluorocarbons (CFCs) which are gases, this compound is a dense liquid at room temperature with a boiling point of 91–92 °C, making it highly suitable as a liquid reagent in standard laboratory glassware without the need for pressurized reactors. Furthermore, the absence of hydrogen bond donors and the presence of fluorine acceptors render it highly lipophilic, a critical factor for its solubility in anhydrous organic solvents like Tetrahydrofuran (THF).

Quantitative Data Summary

Data aggregated from 1[1] and 2[2].

PropertyValue
CAS Number 754-17-6
Molecular Formula

Molecular Weight 276.28 g/mol
Boiling Point 91.0 – 94.1 °C (at 760 mmHg)
Melting Point 42 – 45 °C
Density ~2.387 g/cm³
Vapor Pressure 54.9 mmHg at 25 °C
LogP (Predicted) 3.23

Synthesis Pathway: High-Temperature Gas-Phase Bromination

The primary synthetic route for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is the high-temperature, gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane. It is predominantly generated as an "over-bromination" byproduct during the commercial synthesis of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) 3[3].

Mechanistic Causality: The strongly electron-withdrawing trifluoromethyl (


) group deeply deactivates the adjacent 

group toward electrophilic attack. Therefore, the reaction requires extreme thermal homolysis (400–500 °C) to generate highly reactive bromine radicals. Once the mono-brominated halothane is formed, the remaining hydrogen atom is highly sterically hindered but still susceptible to secondary radical abstraction if the bromine stoichiometry is high, yielding the di-brominated target.

Synthesis A 2-Chloro-1,1,1- trifluoroethane C High-Temp Furnace (400-500 °C) A->C B Bromine (Br2) B->C D Halothane (Mono-brominated) C->D Main Pathway E 1,1-Dibromo-1-chloro- 2,2,2-trifluoroethane C->E Over-bromination (Byproduct)

Gas-phase bromination pathway yielding 1,1-dibromo-1-chloro-2,2,2-trifluoroethane as a byproduct.

Experimental Protocol: Gas-Phase Bromination Workflow

This protocol acts as a self-validating system; the continuous generation of HBr directly correlates with radical substitution rates.

  • Reactant Introduction: Vaporize liquid bromine and mix it with a continuous gaseous stream of 2-chloro-1,1,1-trifluoroethane. To intentionally favor the di-brominated product, adjust the molar ratio to 1:1.5 or 1:2 (halocarbon to bromine) 3[3].

  • Thermal Reaction: Pass the mixed gas stream through a quartz tube packed with quartz pieces inside a tube furnace maintained at 400–500 °C.

  • Condensation & Scrubbing: Direct the effluent through a chilled condenser to collect the liquid products. Route the remaining gas through a scrubber containing a standardized NaOH solution. Validation Check: Titrate the NaOH scrubber periodically; the consumption of base validates the stoichiometric release of the HBr byproduct.

  • Purification: Subject the crude liquid to fractional distillation. Halothane will distill first (BP ~50 °C), followed by the isolation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane at 91–92 °C.

Advanced Synthetic Application: The Fujita-Hiyama Reaction

In drug development, incorporating fluorinated motifs is a proven strategy to modulate the lipophilicity, bioavailability, and metabolic stability of pharmacophores. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane serves as a highly specialized reagent in the Fujita-Hiyama Reaction , enabling the facile conversion of aldehydes into 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols 4[4].

Mechanistic Causality: This reaction elegantly exploits the differential bond dissociation energies of the halogens. Magnesium selectively inserts into the weaker


 bonds rather than the robust 

or

bonds, forming a localized organomagnesium (Grignard-like) intermediate. The protocol explicitly requires a vast excess of reagents (3 equivalents of halocarbon, 6 equivalents of Mg) 5[5]. This is not arbitrary; the excess magnesium is required to first drive the complete nucleophilic addition to the aldehyde, and subsequently force the reductive

-elimination of a fluoride ion to yield the terminal gem-difluoroalkene.

Mechanism A 1,1-Dibromo-1-chloro- 2,2,2-trifluoroethane C Organomagnesium Intermediate A->C Insertion B Magnesium (Mg) in THF B->C Insertion E Alkoxide Adduct C->E Nucleophilic Attack D Aldehyde (RCHO) D->E F Reductive β-Elimination E->F Excess Mg G 2-Chloro-3,3-difluoro- 2-propen-1-ol F->G -MgBrF, -MgBr2

Fujita-Hiyama mechanistic pathway for converting aldehydes to gem-difluoroalkenols.

Experimental Protocol: Aldehyde to Gem-Difluoroalkenol Conversion

This methodology guarantees self-validation via spectroscopic tracking of the aldehyde consumption and alkene formation.

  • Inert Setup: Flame-dry a multi-neck round-bottom flask and purge with Argon. Add Magnesium chips (6.0 molar equivalents) and suspend in anhydrous Tetrahydrofuran (THF).

  • Reagent Mixing: Introduce the target aldehyde (1.0 molar equivalent) into the THF/Mg suspension and cool the system to 0 °C using an ice bath to control the exothermic Grignard formation.

  • Controlled Addition: Dissolve 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (3.0 molar equivalents) in a small volume of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes5[5].

  • Reductive Elimination: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. The excess Mg will strip the halogens from the alkoxide intermediate, driving the

    
    -elimination.
    
  • Quenching & Workup: Carefully quench the reaction with saturated aqueous

    
     to protonate the alkoxide. Extract the aqueous layer with Diethyl Ether (
    
    
    
    ) three times. Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Validation Check: Analyze the crude mixture via

    
     NMR. The presence of a highly characteristic doublet of doublets (or AB system) around -80 to -90 ppm validates the successful formation of the terminal 
    
    
    
    group. Purify via silica gel column chromatography.

Environmental and Safety Considerations

Due to its classification as a chlorofluorocarbon (CFC), 1,1-dibromo-1-chloro-2,2,2-trifluoroethane possesses inherent ozone-depleting potential (ODP) and its large-scale industrial use is heavily restricted under international environmental agreements 6[6]. While it exhibits a relatively low toxicity profile and is non-flammable, laboratory handling must be conducted strictly within closed-system fume hoods. Any synthetic protocols involving its high-temperature degradation or reaction must incorporate robust basic scrubbers (e.g., concentrated NaOH) to neutralize highly corrosive hydrogen bromide (


) and hydrogen fluoride (

) off-gassing.

References

  • BenchChem. "Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide.
  • Fujita, M., & Hiyama, T. (1988). "Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent." Bulletin of the Chemical Society of Japan, 61(9), 3321–3322.
  • PubChem. "1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 - CID 34529." National Center for Biotechnology Information.
  • LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties.
  • CymitQuimica. "CAS 754-17-6: 1-chloro-1,1-dibromotrifluoroethane.
  • Oxford Academic. "Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3, 3...

Sources

Halon 2312: Structural Characterization and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

In the landscape of halogenated scaffolds, legacy compounds often serve dual roles: as industrial byproducts and as highly specialized reagents in drug development. Halon 2312, chemically designated as 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, exemplifies this duality. Originally identified as an "over-brominated" byproduct in the synthesis of the inhalation anesthetic Halothane, this polyhalogenated ethane has found niche utility in medicinal chemistry as a robust fluorinated building block. This guide dissects its chemical structure, precise molecular weight, and field-proven synthetic utility.

Chemical Structure and Molecular Weight

Halon 2312 possesses a highly dense, sterically hindered structure. The ethane backbone is fully substituted with halogens, creating a highly polarized yet lipophilic molecule. The presence of two heavy bromine atoms significantly impacts its mass and reactivity.

  • IUPAC Name: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane

  • Chemical Formula: C

    
    Br
    
    
    
    ClF
    
    
  • SMILES: C(C(Cl)(Br)Br)(F)(F)F

The exact molecular weight is critical for LC-MS/GC-MS identification, especially when isolating it from mono-brominated impurities. The calculation is as follows: Carbon (2 × 12.011) + Bromine (2 × 79.904) + Chlorine (1 × 35.45) + Fluorine (3 × 18.998) = 276.28 g/mol ()[1].

Quantitative Data: Physicochemical Properties

The following table summarizes the key quantitative data for Halon 2312, establishing the causality between its physical properties and its handling in drug design workflows.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 276.28 g/mol High mass density due to heavy halogens; impacts diffusion rates and steric bulk.
Monoisotopic Mass 273.80 DaCritical for MS identification of isotopic distributions (

Br/

Br).
XLogP3 3.5High lipophilicity, indicative of strong lipid membrane partitioning.
Hydrogen Bond Donors 0Purely a hydrogen bond acceptor/halogen bond donor.
Boiling Point ~92-95 °CVolatile liquid; requires sealed systems and cold traps for reaction handling.

Mechanistic Role in Drug Development

In medicinal chemistry, incorporating fluorine or trifluoromethyl (-CF


) groups is a classical strategy to enhance metabolic stability and target binding affinity. Halon 2312 serves two primary roles:
  • Toxicological Profiling: As a primary byproduct of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) synthesis, profiling Halon 2312 is critical for the safety and purity validation of anesthetic agents ()[2].

  • Fluorinated Building Block: Halon 2312 is utilized as a reagent to synthesize complex fluorinated moieties. When reacted with Magnesium, it forms a Grignard-type carbenoid intermediate that facilitates the facile conversion of aldehydes into 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols ()[3]. This structural motif is highly valuable in the synthesis of enzyme inhibitors and artificial pyrethroids.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol A: Gas-Phase Synthesis of Halon 2312

Objective: To generate Halon 2312 via the free-radical bromination of 2-chloro-1,1,1-trifluoroethane. Causality: The reaction relies on the homolytic cleavage of Br


 at high temperatures. To favor the di-brominated Halon 2312 over the mono-brominated Halothane, an excess of bromine and extended residence time in the reactor are utilized.

Step-by-Step Methodology:

  • Reactant Preparation: Vaporize 2-chloro-1,1,1-trifluoroethane and mix with gaseous bromine in a 1:2 molar ratio. Validation: The excess bromine drives the equilibrium toward di-bromination ("over-bromination").

  • Thermal Initiation: Pass the gas mixture through a quartz reaction tube housed in a furnace pre-heated to 450 °C. The thermal energy initiates the homolytic cleavage of Br

    
     into bromine radicals.
    
  • Radical Substitution: The bromine radicals abstract hydrogen atoms from the ethyl group, followed by rapid halogenation.

  • Condensation and Scrubbing: Route the effluent through a cold-water condenser to liquefy the polyhalogenated products. Pass the remaining gaseous HBr byproduct through a 1M NaOH scrubber.

  • Purification: Isolate Halon 2312 via fractional distillation. Validation: Monitor fractions via GC-MS, targeting the monoisotopic mass of 273.80 Da to confirm the absence of Halothane (195.9 Da).

G A 2-Chloro-1,1,1-trifluoroethane (CF3-CH2Cl) C Halothane (CF3-CHBrCl) A->C + Br• - HBr B Bromine (Br2) Heat (450°C) B->C E Halon 2312 (CF3-CBr2Cl) C->E + Br• - HBr D Excess Br2 Radical Substitution D->E

Free-radical gas-phase bromination pathway yielding Halon 2312.

Protocol B: Aldehyde Conversion using Halon 2312/Mg Reagent

Objective: To synthesize 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols. Causality: Magnesium inserts into the weaker C-Br bond of Halon 2312, generating a nucleophilic organomagnesium intermediate. This intermediate attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent reductive


-elimination of fluoride yields the difluoro-alkene.

Step-by-Step Methodology:

  • Reagent Activation: In an inert argon atmosphere, suspend activated Magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Intermediate Generation: Dropwise, add Halon 2312 (1.2 eq) while maintaining the temperature at 0 °C. Validation: Strict temperature control prevents the premature decomposition of the carbenoid intermediate.

  • Nucleophilic Addition: Introduce the target aldehyde (1.0 eq) dissolved in THF. Stir the mixture for 2 hours at room temperature.

  • 
    -Elimination:  Elevate the temperature to 50 °C for 4 hours to drive the reductive 
    
    
    
    -elimination, ejecting a fluoride ion and forming the terminal difluoro-alkene.
  • Quenching and Extraction: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with dichloromethane, dry over MgSO
    
    
    
    , and purify via silica gel chromatography. Validation:
    
    
    H and
    
    
    F NMR will confirm the loss of one fluorine atom and the presence of the alkene proton.

G R1 Halon 2312 (CF3-CBr2Cl) IM Organomagnesium Intermediate [CF3-CBrCl-MgBr] R1->IM Mg Magnesium (Mg0) THF, 0°C Mg->IM Add Nucleophilic Addition Adduct IM->Add Ald Aldehyde (R-CHO) Ald->Add Elim Reductive β-Elimination (50°C, -F⁻, -MgBrF) Add->Elim Prod 2-Chloro-3,3-difluoro-2-propen-1-ol (R-CH(OH)-C(Cl)=CF2) Elim->Prod

Mechanistic workflow for aldehyde conversion using the Halon 2312/Mg reagent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane" PubChem,[Link]

  • Makoto Fujita and Tamejiro Hiyama. "Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent" Bulletin of the Chemical Society of Japan,[Link]

Sources

Chemical and Toxicological Distinctions: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane vs. Halothane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the development and quality control of halogenated anesthetics, structural precision is paramount. A recurring point of confusion in both literature and synthetic chemistry arises between 1,1-dibromo-1-chloro-2,2,2-trifluoroethane , halothane , and its structural isomer, isohalothane .

As application scientists, we must strictly delineate these compounds:

  • Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a historically significant volatile general anesthetic[1].

  • Isohalothane (1-bromo-2-chloro-1,1,2-trifluoroethane) is the true halothane isomer. It possesses the exact same molecular formula (

    
    ) but exhibits lethal toxicity rather than anesthetic efficacy[2],[3].
    
  • 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (

    
    ) is not an isomer of halothane. It is a di-brominated analog that serves as a critical synthetic intermediate or an over-bromination byproduct during halothane manufacturing[4],[5].
    

This whitepaper dissects the synthesis pathways, structural differences, and toxicological impacts of these three distinct chemical entities.

Quantitative Data Comparison

To establish a baseline for analytical separation and chemical behavior, the physicochemical properties of the three compounds are summarized below. The massive shift in boiling point between the monobrominated isomers and the dibrominated intermediate dictates the downstream purification strategies.

PropertyHalothaneIsohalothane1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Primary Role General AnestheticToxic IsomerSynthetic Intermediate / Byproduct
IUPAC Name 2-bromo-2-chloro-1,1,1-trifluoroethane1-bromo-2-chloro-1,1,2-trifluoroethane1,1-dibromo-1-chloro-2,2,2-trifluoroethane
Molecular Formula



Molecular Weight 197.38 g/mol [6]197.38 g/mol [7]276.28 g/mol [4]
Boiling Point 50.2 °C~50 °C94.1 °C[8]
PubChem CID 3562962834529

Synthesis Pathways & Experimental Causality

The synthesis of halothane is a multi-step halogenation process where 1,1-dibromo-1-chloro-2,2,2-trifluoroethane plays a pivotal role, either as a stepping stone or a contaminant.

The Isomerization Route (Controlled Synthesis)

In highly controlled manufacturing processes, 2-chloro-1,1,2-trifluoroethylene undergoes bromination to form 1,2-dibromo-1-chloro-1,2,2-trifluoroethane. This intermediate is subjected to isomerization using anhydrous aluminum chloride (


) to yield the target intermediate: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane . Finally, this di-brominated intermediate is reduced with hydrogen over a platinum catalyst to produce halothane[6],[9].

Causality in Experimental Choices: Why utilize an


 catalyst for the intermediate isomerization? The thermodynamic stability of the terminal 

group drives this rearrangement.

acts as a Lewis acid, facilitating the migration of the halogen atoms to form the sterically and thermodynamically favored 1,1-dibromo-1-chloro-2,2,2-trifluoroethane before the final reduction step[9].
The Over-Bromination Route (Byproduct Formation)

Alternatively, when commercial synthesis starts from trichloroethylene and proceeds via 2-chloro-1,1,1-trifluoroethane, high-temperature bromination (450 °C) is used[1]. In this gas-phase free-radical reaction, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane emerges as an undesired byproduct due to "over-bromination"[5].

Synthesis_Workflow A 2-chloro-1,1,2- trifluoroethylene B 1,2-dibromo-1-chloro- 1,2,2-trifluoroethane A->B Bromination C 1,1-dibromo-1-chloro- 2,2,2-trifluoroethane (Intermediate) B->C Isomerization (AlCl3 Catalyst) D Halothane (Anesthetic) C->D Reduction (H2 / Pt) E Isohalothane (Toxic Isomer) D->E Structural Rearrangement

Workflow of Halothane synthesis highlighting the dibrominated intermediate and toxic isomer.

Toxicological Profiles & Mechanistic Pathways

The exact positioning of the halogen atoms dictates the metabolic fate and toxicity of these compounds.

  • Halothane: Metabolized primarily by hepatic Cytochrome P450 2E1 (CYP2E1). Oxidation leads to trifluoroacetyl chloride, which binds to liver proteins, triggering an immune-mediated hepatotoxicity known as "halothane hepatitis" in a subset of patients[1].

  • Isohalothane (The Isomer): Shifting the fluorine atom alters the metabolic pathway entirely. Isohalothane (1-bromo-2-chloro-1,1,2-trifluoroethane) is metabolized into a highly lethal compound, rendering it completely unviable as an anesthetic[2],[3].

  • 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: Lacking the specific hydrogen atom required for CYP2E1-mediated anesthetic metabolism, this polyhalogenated compound primarily presents acute inhalation toxicity and environmental hazards (ozone depletion)[10].

Metabolic_Pathway H Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) CYP Hepatic CYP2E1 Oxidation H->CYP I Isohalothane (1-bromo-2-chloro-1,1,2-trifluoroethane) I->CYP TFA Trifluoroacetyl Chloride (Intermediate) CYP->TFA from Halothane LETHAL Lethal Metabolite Formation (Acute Toxicity) CYP->LETHAL from Isohalothane HEP Trifluoroacetic Acid (TFA) Immune-mediated Hepatotoxicity TFA->HEP

Divergent CYP450 metabolic pathways of Halothane and its toxic isomer Isohalothane.

Self-Validating Experimental Protocols

To ensure rigorous quality control and synthesis, the following self-validating protocols must be employed.

Protocol 1: Synthesis and Isolation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Objective: Synthesize the dibrominated intermediate via gas-phase bromination while quantifying reaction completion[5].

  • Gas-Phase Reaction Setup: Pass 2-chloro-1,1,1-trifluoroethane and bromine gas through a packed quartz tube furnace maintained strictly at 450 °C.

    • Causality: Quartz is mandatory; standard borosilicate glass degrades and leaches at 450 °C under halogenated radical attack.

  • Condensation and Scrubbing: Route the effluent through a water-cooled condenser to capture the heavy organic phase. Route the gaseous

    
     byproduct into a standardized 
    
    
    
    scrubber.
  • Fractional Distillation: Isolate the fraction boiling at 94.1 °C (the target dibrominated compound) from the 50.2 °C fraction (monobrominated halothane).

  • Self-Validation (Mass Balance): Titrate the

    
     scrubber post-reaction. The moles of 
    
    
    
    neutralized must stoichiometrically match the degree of bromination (2 moles
    
    
    generated per mole of dibrominated product). A deviation >5% indicates incomplete reaction or reactor leakage.
Protocol 2: GC/MS Detection of Isohalothane Impurities in Halothane

Objective: Detect trace amounts of the toxic isohalothane isomer in commercial halothane batches[3].

  • Sample Preparation: Dissolve the halothane batch in HPLC-grade methanol. Spike the sample with a known concentration of fluorobenzene (Internal Standard, IS).

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a highly polar capillary column (e.g., DB-WAX).

    • Causality: Because halothane (BP 50.2 °C) and isohalothane (BP ~50 °C) have identical molecular weights and near-identical boiling points, standard distillation or non-polar columns cannot resolve them. A polar column separates them based on subtle dipole moment differences.

  • Mass Spectrometry (SIM Mode): Monitor specific fragment ions (

    
     197 molecular ion, and unique fragmentation patterns for the 
    
    
    
    vs
    
    
    groups).
  • Self-Validation: The IS (fluorobenzene) peak area must remain within ±2% of the calibration standard. If the IS signal drops, the injection is rejected. This ensures that a "zero detection" of isohalothane is a true negative, rather than an instrument failure or blocked syringe.

References

  • Wikipedia: Halothane. wikipedia.org. URL: [Link][1]

  • PubChem: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CID 34529). nih.gov. URL:[Link][4]

  • PubChem: Halothane (CID 3562). nih.gov. URL:[Link][6]

  • PubChem: 1-Bromo-2-chloro-1,1,2-trifluoroethane (CID 9628). nih.gov. URL: [Link][7]

  • PubMed: Toxic properties of an isomer of halothane. nih.gov. URL:[Link][2]

  • Wiley Analytical Science: Dropping in for PICI analysis of isomers. wiley.com. URL:[Link][3]

  • Supreme Court of Canada: Hoechst v. Halocarbon (Ontario) Ltd. scc-csc.ca. URL:[Link][9]

  • LookChem: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Properties. lookchem.com. URL: [Link][8]

Sources

Technical Whitepaper: Thermophysical Profile and Analytical Methodologies of Freon 113B2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of pharmaceutical development and advanced analytical chemistry, the selection of halogenated solvents is dictated by strict thermophysical requirements. Freon 113B2 (IUPAC: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane; CAS: 354-51-8) is a highly specialized aliphatic halocarbon[1]. Characterized by an exceptionally high density and a stable boiling point, it serves as a powerful tool for the liquid-liquid extraction (LLE) of lipophilic intermediates from complex biological matrices. This guide deconstructs the physical properties of Freon 113B2, explains the molecular causality behind its behavior, and provides a self-validating experimental protocol for its use in drug development workflows.

Molecular Causality and Thermophysical Profile

To utilize Freon 113B2 effectively, scientists must understand the structural mechanics that drive its macroscopic properties. A common point of confusion in literature is the distinction between Freon 113B2 and its closely related analogue, Freon 114B2 (Halon 2402).

While Freon 114B2 (C₂Br₂F₄) boils at a highly volatile 47.3 °C[2], Freon 113B2 (C₂Br₂ClF₃) exhibits a significantly elevated boiling point of 93.35 °C [1][3].

The Mechanistic Causality: The nearly 46 °C increase in boiling point is a direct result of substituting a single, tightly held fluorine atom with a larger, highly polarizable chlorine atom. This structural modification dramatically increases the electron cloud volume of the molecule, thereby amplifying the London dispersion forces (intermolecular van der Waals interactions). Consequently, a substantially higher input of thermal energy is required to overcome these forces and transition the liquid to a gaseous phase.

This ~93 °C boiling point is analytically optimal: it is volatile enough to be removed via vacuum rotary evaporation, yet stable enough to prevent rapid boil-off and concentration drift during room-temperature handling—a common failure point when using highly volatile solvents like dichloromethane (39.6 °C).

Quantitative Data Summary

The following table summarizes the core physical properties of Freon 113B2, contrasted against Freon 114B2 to highlight the impact of the chlorine substitution.

Thermophysical PropertyFreon 113B2 (Target Compound)Freon 114B2 (Reference Analogue)
IUPAC Name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane1,2-Dibromotetrafluoroethane
Molecular Formula C₂Br₂ClF₃[1]C₂Br₂F₄[2]
Molecular Weight 276.28 g/mol [3]259.82 g/mol [2]
Boiling Point 93.35 °C (366.5 K) [1][3]47.3 °C[2]
Melting Point -72.9 °C[3]-110.5 °C[2]
Density (at 20 °C) 2.248 g/cm³[3]2.180 g/cm³[2]

Significance in Drug Development

In pharmacokinetic studies, extracting active pharmaceutical ingredients (APIs) from aqueous biological matrices (e.g., blood plasma, urine) often leads to emulsion formation.

Freon 113B2 possesses an extreme density of 2.248 g/cm³ [3]—making it more than twice as heavy as water and significantly denser than standard extraction solvents like chloroform (1.49 g/cm³). During Liquid-Liquid Extraction (LLE), this massive density differential forces Freon 113B2 to rapidly and aggressively settle at the bottom of the separatory funnel. This gravimetric sheer force breaks down biological emulsions, ensuring a sharp, unambiguous phase boundary and allowing for high-yield recovery of the organic layer.

Standardized Experimental Protocol: High-Density LLE

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard (IS) and strict gravimetric controls, any deviation in extraction efficiency is immediately flagged during downstream analysis.

Phase 1: Matrix Preparation & Equilibration
  • Aliquoting: Transfer 5.0 mL of the aqueous biological sample (containing the target API) into a 50 mL borosilicate glass separatory funnel.

  • Internal Standard Spiking (Self-Validation Step): Spike the aqueous matrix with 50 µL of an isotopically labeled internal standard (e.g., API-¹³C) at a known concentration of 10 µg/mL. Causality: The isotopic label ensures the IS behaves chemically identically to the target API, providing a baseline to calculate absolute recovery rates.

  • pH Adjustment: Buffer the aqueous phase to a pH that ensures the target API is in its un-ionized (lipophilic) state, maximizing its partition coefficient into the organic phase.

Phase 2: Solvent Partitioning
  • Solvent Addition: Add 10.0 mL of Freon 113B2 to the separatory funnel.

  • Agitation: Vigorously invert the funnel for 3 minutes, venting periodically. Causality: Because Freon 113B2 boils at 93.35 °C[3], it generates minimal vapor pressure at room temperature, making the venting process exceptionally safe and preventing volumetric loss.

  • Gravimetric Separation: Allow the funnel to rest for 5 minutes. The high-density Freon 113B2 (2.248 g/cm³) will rapidly form the bottom layer.

Phase 3: Recovery and System Validation
  • Elution: Open the stopcock and elute the bottom organic layer into a clean evaporation flask.

  • Concentration: Evaporate the Freon 113B2 under a gentle stream of nitrogen at 40 °C.

  • GC-MS Analysis: Reconstitute the residue in 1 mL of methanol and inject it into the GC-MS.

  • Validation Gate: Calculate the recovery of the isotopically labeled IS. If the IS recovery is < 90% or > 110%, the system flags a protocol failure (indicating incomplete partitioning or matrix suppression), and the batch is invalidated.

Workflow Visualization

G N1 Aqueous Matrix Preparation & IS Spiking N2 Freon 113B2 Addition & Agitation N1->N2 pH Adjustment N3 Gravimetric Separation (Density: 2.248 g/cm³) N2->N3 5 Min Equilibration N4 Organic Phase Elution (Bottom Layer) N3->N4 Stopcock Release N5 GC-MS Analytical Validation (IS Recovery) N4->N5 N2 Evap & Inject

Caption: Self-validating high-density liquid-liquid extraction workflow using Freon 113B2.

Regulatory Note

Due to the presence of bromine and chlorine, Freon 113B2 is classified as an ozone-depleting substance. Its use in modern laboratories is strictly governed by the Montreal Protocol and is generally restricted to essential analytical standards, closed-system pharmaceutical syntheses, or specialized forensic extractions where no viable high-density substitute exists.

References

  • Cheméo Database. "1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Physical Properties." Cheméo. URL: [Link]

  • BuyersGuideChem. "2-Chloro-1,2-dibromo-1,1,2-trifluoroethane | C2Br2ClF3." BuyersGuideChem Database. URL: [Link]

  • Wikipedia. "Dibromotetrafluoroethane (Halon 2402)." Wikimedia Foundation. URL: [Link]

Sources

Technical Monograph: 1-Chloro-1,1-dibromotrifluoroethane (CID 34529)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1,1-dibromotrifluoroethane (PubChem CID 34529; CAS 754-17-6), often referred to in industrial nomenclature as Halon 2312 , represents a critical halogenated ethane derivative. While historically explored for fire suppression, its primary relevance in modern pharmaceutical sciences lies in its role as a Process Related Impurity (PRI) in the manufacture of halogenated anesthetics (specifically Halothane) and as a specialized reagent for trifluoromethylated scaffold synthesis.

For drug development professionals, this compound is not a therapeutic target but a control parameter . Its structural similarity to volatile anesthetics, combined with a high lipophilicity (LogP ~3.5) and significant hepatotoxic potential, mandates rigorous exclusion from clinical grade material. This guide outlines the physicochemical profile, synthesis logic, detection methodologies, and toxicological mechanisms required for high-integrity pharmaceutical development.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Isomerism

The compound exists as a perhalogenated ethane. Unlike its therapeutic analog Halothane (


), CID 34529 lacks a hydrogen atom, rendering it a "dead-end" metabolite in oxidative pathways but a potent source of reductive radicals.
  • IUPAC Name: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane[1][2][3]

  • Formula:

    
    
    
  • Structural Motifs:

    • C1: Bonded to one Chlorine and two Bromines (

      
      ).
      
    • C2: Bonded to three Fluorines (

      
      ).
      
    • Bonding: The

      
       bond is polarized by the electron-withdrawing 
      
      
      
      group, making the C-Br bonds on C1 highly susceptible to homolytic cleavage.
Physicochemical Profile

The following data is consolidated for analytical method development (HPLC/GC).

PropertyValueRelevance to Drug Dev
Molecular Weight 276.28 g/mol Mass spec quantification (M+ peaks).
Boiling Point 94.1°C (at 760 mmHg)significantly higher than Halothane (50.2°C); facilitates separation by fractional distillation.
Melting Point 42–45°CSolid/Liquid transition near physiological temp; handling requires heating for liquid transfer.
Density ~2.387 g/cm³High density facilitates phase separation in aqueous workups.
LogP (Octanol/Water) 3.50High lipophilicity indicates rapid CNS penetration and adipose tissue accumulation.
Appearance Colorless solid/liquidVisual detection impossible; requires spectroscopic confirmation.

Part 2: Synthesis & Formation Logic

Primary Formation Pathway (Impurity Genesis)

In the industrial synthesis of Halothane, the target reaction is the monobromination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a). CID 34529 forms via over-bromination , a parasitic side reaction that occurs when local bromine concentrations exceed stoichiometric control.

Experimental Protocol: Controlled Bromination

Note: This protocol describes the conditions under which the impurity forms, for the purpose of generating reference standards.

  • Precursor: 2-chloro-1,1,1-trifluoroethane (Gas phase).[3]

  • Reagent: Elemental Bromine (

    
    ).
    
  • Conditions: Thermal gas-phase reaction at 450–500°C in a quartz tube reactor.

  • Mechanism:

    • Initiation:

      
      
      
    • Propagation (Desired):

      
       followed by reaction with 
      
      
      
      to form Halothane (
      
      
      ).
    • Propagation (Parasitic): The product Halothane (

      
      ) reacts further with 
      
      
      
      to abstract the remaining hydrogen, forming the radical
      
      
      , which captures another Bromine to yield CID 34529 .
Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the therapeutic product and the toxic impurity.

SynthesisPathway cluster_conditions Reaction Environment: 500°C Gas Phase Precursor HCFC-133a (CF3-CH2-Cl) Radical1 Radical Intermediate (CF3-CH-Cl) Precursor->Radical1 + Br• (-HBr) Halothane Halothane (Drug) (CF3-CHBr-Cl) Radical1->Halothane + Br2 Radical2 Secondary Radical (CF3-CBr-Cl) Halothane->Radical2 + Br• (Over-bromination) Parasitic Pathway Impurity CID 34529 (Impurity) (CF3-CBr2-Cl) Radical2->Impurity + Br2

Caption: Kinetic pathway showing the genesis of CID 34529 via radical over-bromination of the anesthetic Halothane.

Part 3: Detection & Analytical Controls

For drug release testing, distinguishing CID 34529 from Halothane is critical. Standard reverse-phase HPLC is often insufficient due to the lack of chromophores.

Nuclear Magnetic Resonance ( NMR)

This is the definitive identification method. The


 group environment changes significantly when the adjacent carbon is fully halogenated.
  • Halothane (

    
    ):  Doublet signal (coupling with proton).
    
  • CID 34529 (

    
    ): Singlet  signal (no proton coupling).
    
  • Shift: The

    
     signal for the perhalogenated species will appear downfield relative to Halothane due to the deshielding effect of the second bromine.
    
Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Non-polar capillary column (e.g., DB-5 or equivalent).

  • Retention Time: CID 34529 elutes after Halothane due to higher molecular weight and boiling point (94°C vs 50°C).

  • Mass Spec Signature: Look for the molecular ion cluster at m/z ~276, 278, 280 (distinctive isotope pattern for

    
    ). The loss of 
    
    
    
    (m/z 69) is a common fragment.

Part 4: Toxicological Implications[4]

Cardiac Sensitization

Like many heavy halogenated hydrocarbons (Halons), CID 34529 is a potent cardiac sensitizer .[4]

  • Mechanism: It lowers the threshold of myocardial cells to the arrhythmogenic effects of catecholamines (epinephrine).

  • Risk: In an anesthetic context, the presence of this impurity could lead to fatal arrhythmias under surgical stress, even if the primary anesthetic is dosed correctly.

  • Safety Margin: The threshold for sensitization is likely in the low ppm range, necessitating strict limits (< 0.1% or lower) in pharmaceutical specifications.

Hepatotoxicity (Reductive Dehalogenation)

Unlike Halothane, which is metabolized oxidatively (P450 2E1) to trifluoroacetic acid (causing immune-mediated hepatitis), CID 34529 undergoes reductive metabolism .

  • Pathway: Under hypoxic conditions, CYP450 enzymes attack the weak

    
     bond.
    
  • Product: Formation of the

    
     radical.
    
  • Consequence: This radical can initiate lipid peroxidation or bind covalently to liver proteins, causing direct hepatocellular necrosis.

Toxicity Compound CID 34529 (CF3-CBr2-Cl) CYP CYP450 Reductase (Hypoxic Conditions) Compound->CYP Metabolism Arrhythmia Cardiac Sensitization (Interaction with Ion Channels) Compound->Arrhythmia Direct Effect (+ Epinephrine) Radical Free Radical (CF3-C(Cl)Br•) CYP->Radical - Br- Lipid Lipid Peroxidation (Membrane Damage) Radical->Lipid H-Abstraction Protein Covalent Binding (Neoantigen Formation) Radical->Protein Adduct Formation

Caption: Dual toxicity mechanism: Direct cardiac sensitization and reductive radical-mediated liver damage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. Retrieved from [Link]

  • Mullin, L. S., et al. (1972).Cardiac Sensitization of Halogenated Hydrocarbons. American Industrial Hygiene Association Journal. (Contextual grounding for Halon toxicity).
  • Cheméo (2025). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Chemical Properties. Retrieved from [Link]

  • Reinhardt, C. F., et al. (1971). Cardiac Arrhythmias and Aerosol "Sniffing".[5] Archives of Environmental Health. (Foundational text on Halon/Freon sensitization).

Sources

Thermodynamic properties of dibromochlorotrifluoroethane isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thermodynamic Characterization of Dibromochlorotrifluoroethane Isomers

Subtitle: Structural Analysis, Physicochemical Profiling, and Experimental Protocols for Halogenated Intermediates

Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical analysis of dibromochlorotrifluoroethane (


) , specifically focusing on its two primary isomers: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane  (Isomer A) and 1,1-dibromo-1-chloro-2,2,2-trifluoroethane  (Isomer B).

While historically utilized in fire suppression (Halon series) and heat transfer applications, these perhalogenated ethanes possess critical relevance to drug development as structural analogs for volatile inhalation anesthetics (e.g., Halothane, Isoflurane). Their high lipophilicity (LogP > 3.0) and specific vapor pressure characteristics make them essential models for understanding anesthetic pharmacokinetics, blood-gas partition coefficients, and halogenated solvent toxicity.

Part 1: Structural Isomerism & Molecular Geometry

The thermodynamic behavior of


 is dictated by the specific arrangement of heavy halogen atoms (Br, Cl) on the ethane backbone. We distinguish between the two chemically stable isomers below.
The Isomers
  • Isomer A (Primary Industrial Variant):

    • IUPAC Name: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane[1][2][3][4][5]

    • Structure:

      
      
      
    • CAS: 354-51-8[1][2][3][4][5][6][7]

    • Significance: Synthesized via bromination of chlorotrifluoroethylene (CTFE). It is the thermodynamically dominant product due to steric distribution of the large bromine atoms.

  • Isomer B (Anesthetic Byproduct):

    • IUPAC Name: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane

    • Structure:

      
      
      
    • Significance: A known impurity in the synthesis of Halothane (

      
      ). The geminal dibromo group creates high local electron density, altering its dipole moment and solubility profile compared to Isomer A.
      
Synthesis & Isomerization Pathways

The following diagram illustrates the divergent synthesis pathways for these isomers, highlighting the causality between precursor selection and final isomeric structure.

SynthesisPathways Precursor1 Chlorotrifluoroethylene (CTFE) CClF=CF2 Reagent1 + Br2 (Bromination) Precursor1->Reagent1 Precursor2 2-chloro-1,1,1-trifluoroethane (HCFC-133a) CF3-CH2Cl Reagent2 + Br2 (High Temp) Precursor2->Reagent2 IsomerA Isomer A 1,2-dibromo-1-chloro- 1,2,2-trifluoroethane (Major Product) Reagent1->IsomerA Electrophilic Addition Intermediate Radical Intermediate [CF3-CClH•] Reagent2->Intermediate IsomerB Isomer B 1,1-dibromo-1-chloro- 2,2,2-trifluoroethane (Impurity) Intermediate->IsomerB Over-bromination (Side Reaction) Halothane Halothane (Target Drug) Intermediate->Halothane Standard Bromination

Figure 1: Divergent synthesis pathways. Isomer A results from direct addition, while Isomer B arises as a radical over-bromination impurity during anesthetic synthesis.

Part 2: Thermodynamic & Physicochemical Properties

Accurate thermodynamic data is vital for modeling the distribution of these compounds in biological tissues (drug development context) or industrial separators.

Critical Parameters Table

The following data focuses on Isomer A (CAS 354-51-8), as it is the standard reference material.

PropertyValueUnitMethod/Source
Molecular Weight 276.28 g/mol Calculated
Boiling Point (

)
93 - 94°CExperimental (Distillation)
Melting Point (

)
-72.9°CDSC Analysis
Density (

)
2.248g/cm³ (@ 20°C)Pycnometry
Refractive Index (

)
1.4275-Refractometry
Vapor Pressure (

)
60.8 (Predicted)mmHg (@ 25°C)Antoine Eq.[1][4][5][8] Extrapolation
LogP (Octanol/Water) 3.23 - 3.50-HPLC Retention / QSAR
Enthalpy of Vaporization ~36.5kJ/molEst. via Trouton’s Rule
Thermodynamic Interpretation
  • Vapor Pressure & Volatility: With a boiling point of 93°C, Isomer A is significantly less volatile than Halothane (

    
     50.2°C). In a drug development context, this indicates a slower induction and recovery time if hypothetically used as an anesthetic, but makes it an excellent stable solvent for delivering other volatile agents.
    
  • Lipophilicity (LogP ~3.5): The high LogP value suggests rapid crossing of the blood-brain barrier (BBB). In QSAR modeling, this compound serves as a "high-hydrophobicity" anchor point when studying the Meyer-Overton correlation for anesthetic potency.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis & Purification of Isomer A

Objective: Produce high-purity (>99%) 1,2-dibromo-1-chloro-1,2,2-trifluoroethane.

Reagents:

  • Chlorotrifluoroethylene (CTFE) gas.[9]

  • Elemental Bromine (

    
    ), liquid.[10]
    
  • Sodium thiosulfate (10% aq) for quenching.

Methodology:

  • Photochemical Activation: Introduce CTFE gas into a cooled reactor (-10°C) containing liquid bromine. The reaction is slow in the dark; activate using a UV-vis light source (Hg lamp) to initiate radical addition.

    • Mechanism:

      
       followed by attack on the alkene.
      
  • Stoichiometric Control: Maintain a slight excess of bromine to prevent polymerization of CTFE.

  • Quenching: Wash the crude reaction mixture with sodium thiosulfate solution to remove unreacted bromine (color change from red/brown to clear).

  • Fractional Distillation:

    • Collect fraction boiling at 93–94°C .

    • Validation: Discard foreshots (lower boilers) and heel (polymers).

  • Purity Check: GC-MS analysis. Expect parent ion peaks at m/z 276, 278, 280 (isotopic distribution of

    
    ).
    
Protocol 3.2: Ebulliometric Determination of Vapor Pressure

To accurately determine the vapor pressure curve (essential for thermodynamic modeling), use a comparative ebulliometer.

Ebulliometry Start Start: Purified Isomer A Vacuum Set System Pressure (P) (Vacuum Controller) Start->Vacuum Boil Heat to Reflux (Equilibrium T) Vacuum->Boil Measure Record T and P (Pt-100 Sensor / Manometer) Boil->Measure Step Step Pressure (+10 mmHg) Measure->Step Fit Data Fitting Antoine Equation: ln(P) = A - B/(T+C) Measure->Fit Complete Dataset Step->Vacuum Repeat 10x

Figure 2: Iterative ebulliometric workflow for generating the vapor pressure curve.

Part 4: Application in Drug Development & Safety

Anesthetic Potency Modeling

Although Isomer A is not a clinical anesthetic, it is a potent CNS depressant. Researchers use it to validate Molecular Interaction Fields (MIFs) .

  • Hypothesis: If the binding site in the GABA_A receptor is hydrophobic, Isomer A (LogP 3.5) should bind more strongly than Halothane (LogP 2.3).

  • Toxicology: The presence of the

    
     and 
    
    
    
    bonds makes this molecule susceptible to hepatic metabolism (CYP2E1), potentially releasing trifluoroacetic acid (TFA) or bromide ions. In drug safety studies, it serves as a positive control for hepatotoxicity linked to reductive dehalogenation.
Solvent Systems

In the synthesis of fluorinated pharmaceuticals, Isomer A acts as a dense, non-flammable solvent that can be easily removed via distillation due to its moderate boiling point, unlike high-boiling perfluorocarbons.

References

  • National Institute of Standards and Technology (NIST). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane - Thermochemical Data.[2][3] NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PubChem. Compound Summary: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CID 9634).[1][5] National Library of Medicine. [Link][1]

Sources

Technical Whitepaper: Solvation Thermodynamics and Practical Applications of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTFE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6), also known as Halon 2312. As a structural analog and common heavy impurity in the synthesis of the anesthetic Halothane, understanding the solvation thermodynamics of DBCTFE is critical for purification processes, impurity profiling, and toxicological screening in drug development.

This document moves beyond static data lists, offering a mechanistic understanding of DBCTFE’s behavior in organic media based on Hansen Solubility Parameters (HSP) and experimental validation protocols.

Physicochemical Profile

To predict solubility behavior, we must first establish the solute's fundamental properties. DBCTFE is a dense, perhalogenated ethane characterized by high lipophilicity and a lack of hydrogen bond donating potential.

PropertyValueRelevance to Solubility
Molecular Formula

High molecular weight (276.28 g/mol ) implies significant London Dispersion Forces.
Physical State Liquid (BP: ~94°C)Liquid-liquid miscibility rules apply at room temperature.
LogP (Octanol/Water) ~3.5Highly lipophilic; negligible water solubility.
H-Bond Donor 0Cannot act as a proton donor; immiscible with highly polar, H-bonding solvents.
H-Bond Acceptor 3 (Weak)Fluorine atoms offer weak acceptance; limited interaction with alcohols.
Density ~2.39 g/mLSignificant density differential aids in phase separation from aqueous layers.

Solvation Thermodynamics: The Hansen Approach

Solubility is not random; it is governed by the energy required to create a cavity in the solvent and the energy released upon solute-solvent interaction. For DBCTFE, we utilize Hansen Solubility Parameters (HSP) to predict miscibility.

Predicted Hansen Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated parameters for DBCTFE are:

  • 
     (Dispersion): High.  The large bromine and chlorine atoms create a highly polarizable electron cloud, making dispersion forces the dominant interaction mechanism.
    
  • 
     (Polarity): Low-Moderate.  While the 
    
    
    
    and
    
    
    bonds are polar, the geometric arrangement (tetrahedral geometry around carbons) leads to partial vector cancellation, resulting in a modest net dipole.
  • 
     (Hydrogen Bonding): Very Low.  The molecule lacks protons connected to electronegative atoms.
    
Solvent Compatibility Matrix

Using the "Like Dissolves Like" principle (


), we categorize solvents for DBCTFE:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Halogenated Chloroform, DCM, ChlorobenzeneMiscible Perfect match in

and

. Entropy of mixing favors solution.
Non-Polar Hydrocarbons Hexane, Heptane, TolueneHigh Dominated by dispersion forces. Excellent solvents for extraction.
Ethers THF, Diethyl Ether, MTBEHigh Oxygen lone pairs in ethers can interact weakly with the electron-deficient carbons (halogen induction), aiding solvation.
Alcohols Methanol, Ethanol, IPAModerate/Variable Soluble, but non-ideal. The high

of alcohols creates a "cage" that DBCTFE struggles to break.
Aqueous Water, Buffer SolutionsInsoluble The "Hydrophobic Effect" dominates. Water-water H-bonds are too strong to be disrupted by DBCTFE.
Solvation Mechanism Visualization

The following diagram illustrates the competitive interactions determining solubility.

SolvationMechanism Solute DBCTFE Molecule (High Dispersion, No H-Donor) Interaction_Good Strong Dispersion Interaction Solute->Interaction_Good Van der Waals Interaction_Bad H-Bond Network Rejection Solute->Interaction_Bad Cannot Break H-Bonds Solvent_NP Non-Polar Solvent (Hexane/DCM) Solvent_NP->Interaction_Good Compatible δd Solvent_Polar Polar Protic Solvent (Water/Methanol) Solvent_Polar->Interaction_Bad High Cohesive Energy Result_Soluble Miscible Solution (ΔG < 0) Interaction_Good->Result_Soluble Result_Insoluble Phase Separation (ΔG > 0) Interaction_Bad->Result_Insoluble

Figure 1: Thermodynamic decision tree for DBCTFE solvation. Dispersion forces drive solubility in organics, while high cohesive energy density blocks solubility in water.

Experimental Protocols

For drug development applications (e.g., determining residual solvent limits or impurity purging), theoretical predictions must be validated. The following protocol is the industry standard for determining the solubility of volatile halogenated liquids.

Protocol: Saturation Shake-Flask Method (GC-FID Quantitation)

Objective: Determine the saturation solubility of DBCTFE in a target solvent at 25°C.

Materials:

  • DBCTFE Reference Standard (>98% purity).

  • Target Solvent (HPLC Grade).

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon/Cellulose; DBCTFE may degrade or adsorb).

  • Thermostated Shaker.

Workflow:

  • Preparation: Add excess DBCTFE (approx. 2 mL) to 10 mL of target solvent in a crimp-sealed headspace vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

  • Settling: Allow phases to separate for 4 hours (verify no emulsion exists).

  • Sampling:

    • Carefully withdraw supernatant using a glass syringe.

    • Filter immediately through 0.45 µm PTFE filter.

    • Dilute an aliquot (e.g., 1:100) with a miscibility-compatible solvent (e.g., Hexane) containing an Internal Standard (e.g., Octafluoronaphthalene).

  • Analysis: Inject into GC-FID. Calculate concentration using a 5-point calibration curve.

Analytical Validation Logic (Self-Correcting)
  • Check 1 (Mass Balance): If the response factor varies significantly between low and high concentrations, check for detector saturation (common with halogenated compounds in FID).

  • Check 2 (Carryover): Run a blank solvent injection after the high-concentration sample. Halogenated "stickiness" is a common artifact.

  • Check 3 (Volatility): Ensure vials are crimped. DBCTFE is volatile; open-beaker experiments will yield erroneous data due to evaporation.

ProtocolWorkflow Start Start: Solvent Selection Mix Add Excess DBCTFE (Supersaturation) Start->Mix Equilibrate Agitate 24h @ 25°C (Thermostated) Mix->Equilibrate Filter Phase Separation & PTFE Filtration Equilibrate->Filter Dilute Dilution with Internal Std (Prevent Detector Saturation) Filter->Dilute Analyze GC-FID Analysis Dilute->Analyze Validation Validation Loop: Check Blank for Carryover Analyze->Validation Validation->Dilute Fail (Re-run) Validation->Analyze Pass

Figure 2: Step-by-step experimental workflow for solubility determination with built-in validation loops.

Applications in Drug Development

Impurity Purging in Halothane Synthesis

DBCTFE (Halon 2312) is a heavier byproduct of Halothane synthesis.

  • Separation Strategy: Due to its high solubility in hydrocarbons and higher boiling point (94°C vs 50°C for Halothane), fractional distillation is the primary removal method. However, understanding its solubility allows for solvent washing .

  • Process: Washing the crude reaction mixture with a polar solvent (like dilute aqueous methanol) may remove polar impurities, but DBCTFE will partition strongly into the organic product layer. Therefore, liquid-liquid extraction is ineffective for removing DBCTFE; distillation is required.

Toxicology & Partition Coefficient

For safety assessments, the Octanol-Water Partition Coefficient (


) is the gold standard.
  • LogP ≈ 3.5: This indicates DBCTFE will bioaccumulate in lipid tissues (adipose tissue, cell membranes).

  • Implication: In biological assays, DBCTFE must be delivered using a vehicle like DMSO or Corn Oil; it cannot be delivered in saline.

Safety & Handling

  • Halogenated Solvent Hazards: Like

    
    , DBCTFE is likely hepatotoxic. All handling must occur in a fume hood.
    
  • Material Compatibility:

    • Compatible: Glass, PTFE (Teflon), Viton.

    • Incompatible: Natural Rubber, EPDM (will swell/dissolve due to similar solubility parameters), Aluminum (risk of catalytic dehydrohalogenation).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory).
  • LookChem. (2023). 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Properties and Suppliers. Retrieved from [Link]

Sources

Technical Monograph: Halon 2312 (Chlorodibromotrifluoroethane)

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Suppression Dynamics, and Toxicological Profile [1]

Part 1: Executive Summary & Chemical Identity[1]

While Halon 1301 (


) and Halon 1211 (

) historically dominated the fire suppression landscape, Halon 2312 (

) represents a distinct, heavier halogenated ethane that occupies a critical niche in the history of organohalogen research.[1]

For the drug development and toxicology community, Halon 2312 is not merely a defunct fire suppressant; it is a structural analogue to the volatile anesthetic Halothane (


).[1] The substitution of Halothane's single hydrogen atom with a second bromine atom in Halon 2312 drastically alters its metabolic stability, lipophilicity, and ozone-depleting potential (ODP).[1]

This guide analyzes the mechanistic history of Halon 2312, moving from its evaluation as a "Type II" extinguishing agent to its phase-out under the Montreal Protocol, while highlighting the toxicological protocols relevant to halogenated hydrocarbon research.[1]

Nomenclature and Structure

The "Halon" numbering system (Standard 12A) decodes as follows for 2312 :

  • Digit 1 (C): 2 Carbon atoms[1][2]

  • Digit 2 (F): 3 Fluorine atoms[1][2]

  • Digit 3 (Cl): 1 Chlorine atom[1][2][3][4]

  • Digit 4 (Br): 2 Bromine atoms[1]

Primary Isomer: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane CAS Registry: 29256-79-9

PropertyValueRelevance
Molecular Formula

High bromine content = High suppression efficiency + High ODP.[1]
Molecular Weight ~276.28 g/mol Significantly heavier than Halon 1301 (148.9 g/mol ).[1]
Physical State Liquid at STPRequires vaporization; behaves similarly to Halon 2402.[1]
Boiling Point ~92-95°C (Est.)Low volatility compared to gaseous agents; limits "Total Flooding" use.[1]

Part 2: Fire Suppression Mechanism (The Radical Trap)[1]

To understand why Halon 2312 was evaluated, one must understand the Chemical Scavenging Mechanism . Unlike water (cooling) or


 (smothering), Halons act as catalytic inhibitors of the combustion chain reaction.[1]
The Catalytic Cycle

Combustion is sustained by hydrogen (


), oxygen (

), and hydroxyl (

) radicals.[1] Halon 2312, upon exposure to flame temperatures (>400°C), undergoes homolytic cleavage of the weak

bond.[1]

Step 1: Activation



(Where R is the 

scaffold)

Step 2: Scavenging (The Kill Step)


[1]

Step 3: Regeneration (The Catalyst)




[1]

The Bromine radical (


) is regenerated, allowing a single molecule of Halon 2312 to terminate thousands of combustion events.[1]
Visualization: Radical Scavenging Pathway

The following diagram illustrates the catalytic loop that made Halon 2312 a potent, albeit toxic, candidate.[1]

HalonMechanism Halon Halon 2312 (C2F3ClBr2) BrRad Bromine Radical (Br•) Halon->BrRad Thermal Decomp (>400°C) HBr Hydrogen Bromide (HBr) BrRad->HBr + H• (Scavenging) HRad Fuel Radical (H•) Termination Fire Suppression (Termination) HRad->Termination Removed by Br• HBr->BrRad + OH• / H• (Regeneration) Combustion Combustion Chain (Propagation) Combustion->HRad Generates

Figure 1: The catalytic recombination cycle of Bromine radicals derived from Halon 2312, interrupting the combustion chain reaction.[1]

Part 3: Historical Usage & Regulatory Phase-Out[1]

The "Heavy" Halon Niche

Halon 2312 never achieved the ubiquity of Halon 1301.[1]

  • Halon 1301: Gas at room temperature.[1] Ideal for computer rooms/data centers (Total Flooding).[1]

  • Halon 1211: Liquid/Gas mix.[1] Ideal for portable extinguishers (Streaming).[1]

  • Halon 2312: High boiling point liquid.[1]

Historical Application: Halon 2312 was primarily evaluated for specialized military and industrial applications where a "streaming agent" with a longer throw range (due to liquid density) was required, similar to Halon 2402.[1] It was considered for:

  • Engine Nacelle Protection: In older aviation designs where liquid delivery was preferred.[1]

  • Explosion Suppression: In grain elevators or chemical processing where rapid liquid dispersion was needed to cool and inhibit wavefronts.[1]

The Montreal Protocol (1987/1994)

Halon 2312 contains both Chlorine and Bromine.[1][2][5]

  • ODP (Ozone Depletion Potential): Estimated > 10.0 (relative to CFC-11 = 1.0).[1]

  • Status: Class I Ozone Depleting Substance.[1]

  • Outcome: Production was banned in developed countries (non-Article 5) by Jan 1, 1994.[1][6][7][8] It is currently listed in Annex A/B of the Montreal Protocol technical notes as a controlled substance.[1]

Part 4: Toxicological Profile (Drug Development Context)[1]

For researchers in drug development, Halon 2312 serves as a critical reference point for halogenated hydrocarbon toxicity .[1]

Structural Analogy to Anesthetics

Halon 2312 is the per-brominated analogue of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[1]

  • Halothane:

    
     (Metabolized via P450 2E1 to trifluoroacetyl chloride 
    
    
    
    immune hepatitis).[1]
  • Halon 2312:

    
     (Lack of C-H bond alters metabolism).[1]
    
Cardiac Sensitization (The "Adrenaline" Effect)

The primary acute risk of Halon 2312, like all heavy halocarbons, is Cardiac Sensitization .[1]

  • Mechanism: Halocarbons sensitize the myocardium to circulating catecholamines (epinephrine/norepinephrine).[1]

  • Clinical Outcome: Exposure + Stress (e.g., escaping a fire)

    
     Ventricular Fibrillation 
    
    
    
    Sudden Cardiac Death.[1]
Experimental Protocol: Assessing Cardiac Sensitization

Standard: EPA / OECD Guidelines (based on Reinhardt et al., 1971)[1]

Objective: Determine the NOAEL (No Observed Adverse Effect Level) for cardiac arrhythmia.

Workflow:

  • Subject Preparation: Beagle dogs (standard model due to cardiac similarity to humans) are instrumented for EKG.[1]

  • Baseline: Administer IV epinephrine bolus to establish baseline excitability.

  • Exposure: Subject inhales Halon 2312 vapor at fixed concentration (e.g., 0.5%, 1.0%) for 5-10 minutes.

  • Challenge: Administer epinephrine challenge during exposure.

  • Endpoint: Monitor EKG for "Marked Arrhythmia" (multiple consecutive PVCs).

CardiacProtocol Start Start Protocol (Reinhardt Model) Step1 1. Surgical Instrumentation (EKG Leads) Start->Step1 Step2 2. Epinephrine Challenge (Control) Step1->Step2 Step3 3. Gas Exposure (Halon 2312 @ X ppm) Step2->Step3 Step4 4. Epinephrine Challenge (Experimental) Step3->Step4 Decision Arrhythmia Observed? Step4->Decision ResultA LOAEL Established (Toxic Level) Decision->ResultA Yes (>5 PVCs) ResultB NOAEL Established (Safe Level) Decision->ResultB No

Figure 2: Standard workflow for determining cardiac sensitization potential in halogenated hydrocarbons.

Part 5: Laboratory Evaluation Protocol (Fire Suppression)

If you are researching novel suppressants (e.g., fluoroketones) and need to compare them against historical Halon 2312 data, the Cup Burner Test is the gold standard.[1]

The Cup Burner Method (ISO 14520 / NFPA 2001)

This test determines the Minimum Extinguishing Concentration (MEC) .[1]

Equipment:

  • Glass chimney (85mm ID).[1]

  • Fuel cup (typically n-Heptane).[1]

  • Gas mixing manifold (Air + Agent).[1]

Step-by-Step Methodology:

  • Ignition: Ignite n-Heptane in the cup; allow to stabilize for 60 seconds.

  • Airflow: Establish laminar airflow (typically 40 L/min).

  • Agent Injection: Introduce Halon 2312 vapor into the air stream.[1]

  • Titration: Increase agent concentration in 0.1% increments.

  • Observation: Record the concentration at which the flame is extinguished and does not re-ignite for 10 seconds.

  • Calculation:

    
    [1]
    

Data Interpretation:

  • Halon 1301 MEC: ~3.5%[1]

  • Halon 2312 MEC: Estimated ~2.5 - 3.0% (Higher efficiency due to 2x Bromine, but limited by volatility).[1]

Part 6: References

  • United Nations Environment Programme (UNEP). (2022).[1] Montreal Protocol on Substances that Deplete the Ozone Layer: Annex A, B, and C Controlled Substances.[1] Ozone Secretariat.[1] [Link]1]

  • Reinhardt, C. F., et al. (1971).[1] "Cardiac Arrhythmias and Aerosol 'Sniffing'." Archives of Environmental Health, 22(2), 265-279.[1] (Seminal paper on Halocarbon Cardiac Sensitization).

  • National Institute of Standards and Technology (NIST). (2018).[1] Fire Suppression System Performance of Alternative Agents. NIST Technical Note 1443.[1] [Link]1]

  • PubChem. (2023).[1] Compound Summary: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (Halon 2312).[1][5] National Library of Medicine.[1] [Link]1]

Sources

Technical Guide & SDS: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety data sheet (SDS) analysis for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane , a specialized halogenated ethane.

CAS: 754-17-6 | Formula:


 | Synonym:  Halon 2312 (Isomer)[1]

Executive Technical Summary

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a fully halogenated chlorofluorocarbon (CFC) derivative.[1] Chemically, it is the "over-brominated" analog of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[1] Unlike Halothane, which retains a hydrogen atom allowing for oxidative metabolism, this molecule is perhalogenated (


), rendering it significantly more stable against metabolic degradation but increasing its potential for cardiac sensitization and ozone depletion.[1]

In drug development and organic synthesis, it serves primarily as a reference standard for impurity profiling in Halothane manufacturing and as a specialized trifluoromethylating intermediate .[1]

Chemical Identity & Physicochemical Profile[1][2][3]

Identification
ParameterDetail
IUPAC Name 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
CAS Number 754-17-6
Molecular Formula

Molecular Weight 276.28 g/mol
SMILES FC(F)(F)C(Cl)(Br)Br
Structural Class Halon / Chlorofluorocarbon (CFC)
Physicochemical Properties

Data derived from experimental values and structural analog modeling.[1]

PropertyValueSignificance in Handling
Physical State Clear, colorless liquidStandard liquid handling; high density requires robust glassware.[1]
Boiling Point 94.1°C (approx.)[1]Moderate volatility; stable at room temperature but generates vapor.[1]
Density ~2.387 g/cm³ @ 25°CExtremely Heavy. 1 Liter weighs ~2.4 kg.[1] Ensure shelving/secondary containment can support load.[1]
Vapor Pressure ~55 mmHg @ 25°CSignificant vapor generation.[1] Fume hood mandatory.
Solubility Lipophilic; Negligible in waterBioaccumulates in lipid tissues; permeates standard latex gloves.[1]
Partition Coeff (LogP) ~3.5High affinity for neural membranes (narcotic effect).[1]

Synthesis & Origin Context

Understanding the origin of this molecule is critical for impurity analysis in pharmaceutical settings.[1] It is predominantly formed as a byproduct during the radical bromination of 2-chloro-1,1,1-trifluoroethane.[1]

Synthesis Pathway Diagram

The following diagram illustrates the radical substitution pathway where "over-bromination" leads to the target molecule.[1]

SynthesisPathway Start 2-chloro-1,1,1-trifluoroethane (Precursor) Br2 + Br2 (Radical Bromination) Start->Br2 Halothane Halothane (Target Anesthetic) CF3-CHBrCl Start->Halothane Monobromination Target 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (Impurity/Target) CF3-CBr2Cl Halothane->Target Over-bromination (Excess Br2 / High Temp)

Figure 1: Radical bromination pathway.[1][2] The target molecule is formed when Halothane undergoes further substitution of its single proton.[1]

Hazard Characterization (GHS & Toxicological)

Core Hazards

This compound is a Halon derivative.[1] While specific LD50 data for this isomer is rare, its toxicity profile is "read-across" from Halothane and Halon 1211.[1]

  • Acute Toxicity (Inhalation): High concentrations cause CNS depression (anesthesia), dizziness, and asphyxiation.[1]

  • Cardiac Sensitization (CRITICAL): Like all heavy halocarbons, this molecule sensitizes the myocardium to catecholamines (adrenaline).[1] Exposure + Stress/Exertion = Risk of Fatal Arrhythmia. [1]

  • Environmental: Ozone Depleting Substance (ODS).[1] High Global Warming Potential (GWP).[1]

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[1][3][4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][5]
STOT - Single Exp Cat 3H335: May cause respiratory irritation.[1][6][7][4]
Ozone Layer Cat 1H420: Harms public health and the environment by destroying ozone.[1]

Safety & Handling Protocols

Engineering Controls
  • Ventilation: Process only in a certified chemical fume hood. Vapor density is >1 (heavier than air), meaning vapors will accumulate in low-lying areas (sumps, floor drains).[1]

  • Monitoring: Oxygen sensors recommended if used in large quantities (

    
    ) in small rooms.[1]
    
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated ethanes due to rapid permeation.[1]

Protection ZoneRecommended EquipmentRationale
Hand Protection PVA (Polyvinyl alcohol) or Viton® Nitrile degrades/permeates rapidly with heavy halocarbons.[1]
Eye Protection Chemical Splash GogglesHigh density liquid causes severe mechanical/chemical injury on splash.[1]
Respiratory SCBA (Spill) or Organic Vapor Cartridge (Minor)Activated carbon absorbs halons, but breakthrough is quick.[1]
Storage[1]
  • Conditions: Store in a cool (<25°C), dry, well-ventilated area.

  • Incompatibility: Reacts violently with active metals (Sodium, Potassium, Magnesium, powdered Aluminum).[1]

  • Light Sensitivity: Store in amber glass; degradation can release Bromine (

    
    ) and Phosgene-like halides.[1]
    

Emergency Response Logic

Medical Management (The "Adrenaline" Warning)

WARNING: Do NOT administer epinephrine (adrenaline) or ephedrine to a patient exposed to high concentrations of this chemical.[1]

  • Mechanism: The myocardium is sensitized; exogenous catecholamines can trigger fatal ventricular fibrillation.[1]

  • Treatment: Supportive care, oxygen, and sedatives if necessary to keep the patient calm.[1]

Spill Response Workflow

The following decision tree outlines the immediate response to a spill in a research lab.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50 mL) In Fume Hood Assess->Minor Major Major (>50 mL) Or Outside Hood Assess->Major ActionMinor Absorb with Vermiculite Place in Sealed HazWaste Minor->ActionMinor ActionMajor Evacuate Lab Immediately Do NOT Enter without SCBA Major->ActionMajor Medical Medical Check: Avoid Epinephrine ActionMajor->Medical

Figure 2: Emergency response logic for halogenated ethane spills.

References

  • PubChem. (2023).[1] 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (Compound CID 34529). National Library of Medicine.[1][8] [Link][1][8]

  • Wikipedia. (2023).[1] Halothane (Chemical properties and synthesis). [Link][1]

Sources

Methodological & Application

Application Note: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in Fluorine Chemistry

[1][2]

CAS:Focus:

Executive Summary & Mechanism of Action

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (




C2-synthon
Reactivity Profile

The reactivity is governed by the bond dissociation energies:

  • Metal Insertion (Mg/Zn): Treatment with Magnesium or Zinc leads to selective insertion into the C-Br bonds, generating a carbenoid or organometallic species (

    
    ).
    
  • 
    -Elimination (The "Fujita-Hiyama" Pathway):  The organometallic intermediate undergoes spontaneous 
    
    
    -elimination of a metal-fluoride species (e.g.,
    
    
    ), resulting in the formation of a 1-chloro-2,2-difluorovinyl anion equivalent.
  • Radical Generation: Under radical initiation (peroxides/UV), the weak C-Br bond cleaves to form the

    
     radical, which adds to alkenes (atom transfer radical addition, ATRA).
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergence between radical addition and the Mg-mediated elimination pathway.

ReactionMechanismcluster_legendPathway LegendReagentCF3-CBr2Cl(Reagent)Mg_InsMg Insertion(THF, <0°C)Reagent->Mg_Ins+ MgRadical_InitRadical Initiator(Peroxide/UV)Reagent->Radical_InitInter_Mg[CF3-C(MgBr)(Br)Cl]Unstable IntermediateMg_Ins->Inter_MgElimBeta-Elimination(- MgBrF)Inter_Mg->ElimVinyl_Anion[CF2=C(Cl)-MgBr]Difluorovinyl AnionElim->Vinyl_AnionProduct_VinylProduct A:2-Chloro-3,3-difluoro-allylic AlcoholVinyl_Anion->Product_Vinyl+ R-CHOAldehydeR-CHO(Electrophile)Aldehyde->Product_VinylRadical_SpCF3-C(•)BrClRadical SpeciesRadical_Init->Radical_Sp- Br•Product_AddProduct B:Halo-trifluoroethylAdductRadical_Sp->Product_Add+ AlkeneAlkeneAlkene/DiketeneAlkene->Product_AddkeyUpper Path: Anionic/Vinyl (Fujita-Hiyama)Lower Path: Radical Addition

Caption: Divergent reaction pathways of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane leading to either difluorovinyl alcohols (top) or trifluoroethyl adducts (bottom).

Protocol 1: Synthesis of 2-Chloro-3,3-difluoroallylic Alcohols

Application: This is the primary "Gold Standard" application of this reagent, allowing for the one-step construction of a difluorovinyl motif from aldehydes. These products are valuable bioisosteres for amides and ketones in drug discovery.

Reference: Fujita, M., & Hiyama, T. (1988).[1] Bull.[1] Chem. Soc. Jpn.

Materials
  • Reagent: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.2 equiv)

  • Substrate: Aldehyde (R-CHO) (1.0 equiv)

  • Metal: Magnesium turnings (2.5 equiv)

  • Solvent: Anhydrous THF (dried over Na/Benzophenone)

  • Activation: Iodine (catalytic crystal) or 1,2-Dibromoethane

Step-by-Step Procedure
  • Preparation of Mg Reagent:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add Magnesium turnings (2.5 equiv) and a crystal of Iodine.

    • Add minimal anhydrous THF to cover the Mg.

    • Initiate the Grignard formation by adding a small portion of the reagent (approx. 5% of total volume). Gentle heating may be required.

    • Once initiated (color change/exotherm), cool the mixture to 0°C .

  • Reagent Addition:

    • Dilute the remaining 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in THF.

    • Add this solution dropwise to the Mg suspension at 0°C over 30 minutes.

    • Note: The internal temperature must be controlled to prevent runaway exotherms, but the reaction is generally facile.

    • Stir at 0°C for 1 hour. The solution typically turns dark/brown, indicating the formation of the vinylmagnesium species (

      
      ).
      
  • Electrophile Trapping:

    • Cool the reaction mixture to -78°C (Dry ice/Acetone bath).

    • Add the Aldehyde (1.0 equiv) dissolved in THF dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Workup & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via Silica Gel Column Chromatography (Hexanes/EtOAc gradient).

Expected Outcome: The product will be a 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ol (

123
  • Yield: Typically 60-85%.

Protocol 2: Radical Halo-Trifluoroethylation

Application: Introduction of the entire halo-trifluoroethyl group into electron-rich alkenes or diketene. This retains the

Materials
  • Reagent: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane[4][5][1][2][3][6][7][8][9]

  • Substrate: Alkene (e.g., Vinyl ether, Diketene)

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (5 mol%)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzene (Caution: Carcinogenic; use Trifluorotoluene as a green alternative).
    
Step-by-Step Procedure
  • Setup:

    • In a pressure tube or reflux apparatus, dissolve the Alkene (1.0 equiv) and Reagent (1.5 equiv) in the solvent.

    • Degas the solution by bubbling Argon for 15 minutes.

  • Initiation:

    • Add AIBN (5 mol%).

    • Heat the mixture to 80°C (or reflux temperature of solvent).

  • Reaction:

    • Monitor by TLC/GC-MS. The reaction proceeds via the homolytic cleavage of the C-Br bond.

    • Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • The crude residue often contains the addition product

      
       which may require dechlorination or dehydrohalogenation depending on the target.
      

Data Summary Table:

ParameterProtocol 1 (Mg-Mediated)Protocol 2 (Radical)
Active Species Anionic (

)
Radical (

)
Product Motif Difluorovinyl (

)
Trifluoroethyl (

)
Key Reagent Magnesium / THFAIBN / Heat
CF3 Integrity Modified (Loses 1 F)Intact (Retains CF3)

Critical Analysis: "Trifluoromethylating Agent" vs. "Building Block"

It is critical for the researcher to distinguish between Direct Trifluoromethylation and the use of this reagent.

  • Direct Trifluoromethylation (

    
    ): 
    
    • Verdict: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is poor for this purpose compared to

      
       or Togni's reagent. The C-C bond between the 
      
      
      and the central carbon is strong (
      
      
      ), making it difficult to transfer just the
      
      
      unit without transferring the adjacent carbon.
    • Exception: It can be converted to Trifluoroacetic Acid (

      
      )  via hydrolysis/carboxylation, which can subsequently be used for decarboxylative trifluoromethylation, but this is an inefficient multi-step route for synthesis.
      
  • Difluorovinylation (

    
    ): 
    
    • Verdict: This is the optimal use case . The reagent acts as a masked difluorovinyl anion. The resulting products are highly versatile; the vinyl chloride moiety can be further coupled (Suzuki/Sonogashira) to create complex fluorinated scaffolds.

Comparative Reagent Table
ReagentPrimary FunctionMechanismCost/Availability

Direct TrifluoromethylationRadical/NucleophilicHigh
TMS-

Nucleophilic TrifluoromethylationFluoride ActivationModerate

Difluorovinylation / C2-TransferMetal Insertion / EliminationLow (Byproduct)

References

  • Fujita, M., & Hiyama, T. (1988).[1] Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent. Bulletin of the Chemical Society of Japan, 61(9), 3321–3322.[1] Link[1]

  • BenchChem. (2025). Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. Link

  • RSC Publishing. (2000). Some new aspects in the application of perfluoroalkyl halides in the synthesis of fluorine-containing organic compounds. Link

  • PubChem. (2025). Compound Summary: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6). Link

Radical halogenation protocols for 2-chloro-1,1,1-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radical Halogenation Strategies for 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)

Executive Summary

2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is a critical fluorinated building block in the synthesis of inhalation anesthetics (specifically Halothane) and advanced refrigerants (HCFC-123).[1] Its reactivity is dominated by the electron-withdrawing trifluoromethyl (


) group, which deactivates the adjacent C-H bonds, requiring aggressive radical conditions for functionalization. This guide details two validated protocols: High-Temperature Thermal Bromination  for Halothane synthesis and Photochemical Chlorination  for HCFC-123 production.

Part 1: Chemical Basis & Mechanistic Insight

The halogenation of HCFC-133a proceeds via a free-radical chain mechanism.[2] The primary challenge is the bond dissociation energy (BDE) of the


 bonds. The adjacent 

group exerts a strong inductive effect (-I), pulling electron density away from the

-carbon, making the C-H bonds less nucleophilic and raising the activation energy for hydrogen abstraction by electrophilic radicals (like

or

).

Mechanism Stages:

  • Initiation: Homolytic cleavage of the halogen (

    
    ).[3]
    
  • Propagation (Rate Determining): The halogen radical abstracts a hydrogen from HCFC-133a.

    • Note: Bromination is endothermic and highly selective (Hammond Postulate); Chlorination is exothermic and less selective.

  • Product Formation: The alkyl radical reacts with molecular halogen.[3][4]

Part 2: Protocol A - Thermal Bromination (Halothane Synthesis)

Target: 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) Method: Gas-Phase Thermal Bromination Application: Pharmaceutical Active Pharmaceutical Ingredient (API) synthesis.

Experimental Setup (Flow Chemistry)
  • Reactor: Inconel 600 or Monel 400 tubular reactor (Quartz is acceptable for short lab runs, but HF/HBr byproducts etch glass over time).

  • Temperature Control: Tube furnace capable of maintaining 450°C ± 5°C.

  • Feed System: Mass flow controllers (MFC) for

    
     (carrier); Syringe pump or vaporizer for HCFC-133a and 
    
    
    
    .
Step-by-Step Protocol
  • Pre-Treatment: Passivate the Inconel reactor with a stream of

    
     vapor at 300°C for 2 hours to form a protective metal-bromide layer.
    
  • Feed Preparation:

    • Vaporize HCFC-133a (B.P. 6°C). Caution: Maintain feed lines at >20°C to prevent condensation.

    • Vaporize Bromine (

      
      ).[5]
      
    • Stoichiometry: Maintain a molar ratio of HCFC-133a :

      
       = 2:1 .
      
    • Reasoning: Excess substrate minimizes the formation of dibrominated byproducts (

      
      ).
      
  • Reaction:

    • Introduce gas mixture into the reactor zone heated to 450°C - 475°C .

    • Residence Time: Adjust flow to achieve a residence time of 2–5 seconds.

  • Quench & Workup:

    • Direct reactor effluent into a scrubber containing 10% NaOH (aq) and Sodium Sulfite (

      
      ) to neutralize HBr and quench unreacted 
      
      
      
      .
    • Collect the organic phase (heavy oil) in a cold trap (-20°C).

  • Purification:

    • Dry organic phase over

      
      .
      
    • Fractional distillation.[5] Collect fraction at 50.2°C (Halothane).[6]

Data Summary: Thermal Bromination

ParameterSpecificationNotes
Temperature450°C – 475°C<400°C: Low conversion. >500°C: C-C bond scission.
Molar Ratio (133a:

)
1.5:1 to 2:1High ratio suppresses bis-bromination.[7]
Typical Yield54% (per pass)Unreacted 133a is recycled.
Reactor MaterialInconel/MonelEssential for corrosion resistance against HBr/HF.

Part 3: Protocol B - Photochemical Chlorination

Target: 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) Method: UV-Initiated Radical Substitution Application: Refrigerant synthesis, intermediate for trifluoroacetic acid.

Experimental Setup
  • Reactor: Double-walled Quartz immersion well reactor.

  • Light Source: Medium-pressure Mercury (Hg) vapor lamp (emission

    
     ~254 nm and 365 nm).
    
  • Cooling: Circulating glycol chiller set to 0°C connected to the reactor jacket.

Step-by-Step Protocol
  • System Purge: Purge the reactor with

    
     to remove Oxygen (a radical scavenger/inhibitor).
    
  • Substrate Loading:

    • Condense HCFC-133a into the reactor using a dry-ice condenser (or load as liquid if pressurized).

  • Chlorine Introduction:

    • Introduce

      
       gas through a fritted sparger at the bottom of the liquid phase.
      
    • Ratio: Maintain low instantaneous

      
       concentration (starve-fed conditions) to favor mono-chlorination.
      
  • Irradiation:

    • Ignite the Hg lamp. Reaction is immediate (exothermic).

    • Monitor temperature; maintain <10°C to keep HCFC-133a in liquid phase (if operating at atmospheric pressure).

  • Monitoring:

    • Sample vapor phase via GC-TCD.

    • Stop reaction when HCFC-133a conversion reaches 40-50% .

    • Reasoning: Pushing conversion >50% exponentially increases the formation of CFC-113a (

      
      ).
      
  • Workup:

    • Degas the mixture with

      
       to remove dissolved HCl and 
      
      
      
      .
    • Distill: HCFC-133a (recylce)

      
       HCFC-123 (Product, B.P. 27°C) 
      
      
      
      CFC-113a (Waste).

Part 4: Process Visualization

Figure 1: Radical Reaction Pathways

This diagram illustrates the divergent pathways for Bromination vs. Chlorination and the critical side-reaction nodes.

ReactionPathways Substrate HCFC-133a (CF3-CH2-Cl) Radical Intermediate Radical (CF3-CH-Cl)• Substrate->Radical Initiation + H-Abst (X•) Halothane Halothane (CF3-CHBr-Cl) TARGET A Radical->Halothane + Br2 (450°C) Selective HCFC123 HCFC-123 (CF3-CHCl2) TARGET B Radical->HCFC123 + Cl2 (UV) Fast SideBr Dibromo-Species (CF3-CBr2-Cl) Halothane->SideBr + Br• (Excess Br2) CFC113a CFC-113a (CF3-CCl3) (Over-chlorination) HCFC123->CFC113a + Cl• (Excess Cl2)

Caption: Reaction network showing the selectivity challenge. Red arrow indicates the critical over-chlorination pathway to be avoided.

Figure 2: Thermal Flow Reactor Setup (Halothane)

FlowProcess Feed133a HCFC-133a Feed (Vaporizer) Mixer Static Mixer (Pre-heat 200°C) Feed133a->Mixer FeedBr2 Bromine Feed (Vaporizer) FeedBr2->Mixer Reactor Inconel Tube Reactor (450°C) Mixer->Reactor Gas Phase Scrubber Caustic Scrubber (NaOH/Na2SO3) Reactor->Scrubber Quench HBr Dryer Drying Tower (MgSO4) Scrubber->Dryer Wet Crude Distillation Fractional Distillation (Isolate 50.2°C Fraction) Dryer->Distillation

Caption: Continuous flow process for the thermal bromination of HCFC-133a. Note the pre-mixing and caustic scrubbing stages.

Part 5: Safety & Handling (Critical)

  • Pressure Hazards: HCFC-133a boils at ~6°C. At room temperature, it generates positive pressure. Glassware must be rated for pressure (e.g., heavy-wall Ace pressure tubes) or the system must be actively cooled.

  • Corrosion: Both processes generate anhydrous hydrogen halides (HBr or HCl). Upon contact with ambient moisture, these form hydrobromic/hydrochloric acid, which rapidly corrodes stainless steel (304/316). Use Monel 400, Inconel 600, or PTFE-lined components.

  • Toxicity: Halothane is a potent anesthetic.[5] All downstream purification must be conducted in a fume hood with active ventilation to prevent accidental sedation of lab personnel.

References

  • Preparation of Halothane. U.S. Patent 4,258,218. Describes the thermal bromination of 2-chloro-1,1,1-trifluoroethane in detail, including temperature ranges and reactor materials.

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry. Discusses the reactivity and handling of Halothane and its precursors.

  • Halothane - NIST Chemistry WebBook. Provides physical property data (Boiling Point, Density) essential for process design.

  • Radical Halogenation of Alkanes. Chemistry LibreTexts. Foundational mechanistic overview of radical chain initiation and propagation.

Sources

Reagents for synthesis of trifluoromethylated indanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents & Protocols for the Synthesis of Trifluoromethylated Indanes

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics (e.g., Indinavir, Donepezil). The introduction of a trifluoromethyl (


) group into the indane framework—particularly at the 

centers—dramatically alters physicochemical properties, enhancing metabolic stability, lipophilicity, and blood-brain barrier permeability. This guide provides a technical analysis of the three primary reagent classes used to synthesize trifluoromethylated indanes: Nucleophilic (Ruppert-Prakash), Electrophilic/Radical (Togni), and Photocatalytic (Umemoto) reagents. It includes validated protocols for both late-stage functionalization and de novo ring construction.

Reagent Selection Strategy

Selecting the correct reagent depends entirely on the starting substrate and the desired position of the


 group.
Reagent ClassPrimary ReagentMechanismTarget SubstrateKey Application
Nucleophilic Ruppert-Prakash (

)
Anionic additionIndanonesSynthesis of 1-trifluoromethyl-1-indanols (quaternary centers).
Radical / Electrophilic Togni Reagent II Radical Transfer / SET1,6-Enynes / AlkenesDe novo synthesis of the indane ring via cascade cyclization.
Photocatalytic Umemoto’s Reagent SET / ElectrophilicIndanes / Aryl AlkenesDirect C-H trifluoromethylation of the aromatic ring or alkene precursors.[1]
Decision Matrix: Synthetic Pathway Selection

G start Target Molecule: CF3-Indane sub_q Starting Material? start->sub_q indanone Indanone sub_q->indanone Ketone Present enyne 1,6-Enyne / Alkene sub_q->enyne Acyclic Precursor indane Unsubstituted Indane sub_q->indane Native Core path_nuc Nucleophilic Addition indanone->path_nuc path_rad Radical Cascade enyne->path_rad path_ch C-H Functionalization indane->path_ch reagent_rup Reagent: TMS-CF3 (Ruppert-Prakash) path_nuc->reagent_rup reagent_tog Reagent: Togni II (Cu Catalysis) path_rad->reagent_tog reagent_ume Reagent: Umemoto (Photoredox) path_ch->reagent_ume

Figure 1: Decision matrix for selecting the optimal synthetic pathway and reagent based on substrate availability.

Protocol A: Nucleophilic Trifluoromethylation (Indanone to 1-CF3-Indanol)

Reagent: Trimethyl(trifluoromethyl)silane (


, Ruppert-Prakash Reagent).
Mechanism:  Fluoride-initiated nucleophilic attack. The fluoride source cleaves the Si-C bond, generating a pentacoordinate silicon species that transfers the 

group to the ketone.[2][3]
Expert Insight:

While TBAF is commonly cited, Cesium Fluoride (CsF) is preferred for high-value intermediates. TBAF is hygroscopic and the presence of water can protonate the


 anion, producing fluoroform (

) gas and lowering yields. CsF allows for strictly anhydrous conditions.
Step-by-Step Protocol:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Dissolution: Add 1-Indanone (1.0 mmol, 1.0 equiv) and CsF (15 mg, 0.1 mmol, 10 mol%) to the flask.

  • Solvent: Add anhydrous DME (Dimethoxyethane) or THF (5 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
      (1.2 mmol, 1.2 equiv) dropwise via syringe.
    
    • Note: Evolution of heat may occur. Control addition rate to maintain temperature.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (the silyl ether intermediate is often less polar than the starting ketone).

  • Hydrolysis: Add 2N HCl (3 mL) and stir vigorously for 1 hour to cleave the O-TMS group.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 
     NMR:  Signal typically appears around -80 to -85 ppm.
    
  • Yield: Expect 85–95%. Lower yields indicate moisture contamination (check solvent quality).

Protocol B: Radical Cascade Annulation (De Novo Synthesis)

Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one). Mechanism: Copper-catalyzed Single Electron Transfer (SET). This method builds the indane ring and installs the


 group simultaneously, often creating a quaternary carbon.
Mechanism Visualization

Mechanism Cu1 Cu(I) Catalyst Togni Togni Reagent II Cu1->Togni SET Radical CF3 Radical (•CF3) Togni->Radical Generates Substrate Aryl Alkene/Enyne Radical->Substrate Addition Intermediate Benzylic Radical Intermediate Substrate->Intermediate Cyclization 5-exo-dig / 5-exo-trig Cyclization Intermediate->Cyclization Product 1-CF3-Indane Cyclization->Product Oxidation/Elimination

Figure 2: Mechanistic pathway for the Copper-catalyzed radical cascade using Togni Reagent II.

Step-by-Step Protocol:
  • Setup: In a glovebox or under Argon, charge a Schlenk tube with

    
      (10 mol%) and 1,10-Phenanthroline  (12 mol%).
    
  • Substrate: Add the 2-alkynyl-arylalkene (1.0 equiv) and Togni Reagent II (1.2 equiv).

    • Safety: Togni reagents are hypervalent iodine compounds.[4][5] While stable, avoid excessive heating or friction.

  • Solvent: Add degassed Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M].

  • Reaction: Seal the tube and stir at 40–60°C for 12 hours.

    • Tip: If using MeCN, the reaction is often faster but may yield more byproducts. DCM is slower but cleaner.

  • Quench: Filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Validation Criteria:

  • Regioselectivity: The

    
     group typically adds to the alkene terminus, initiating cyclization onto the alkyne or arene.
    
  • 
     NMR:  Togni reagent byproduct (2-iodobenzoic acid) may be present if not washed thoroughly (wash with basic solution).
    

Protocol C: Photoredox C-H Trifluoromethylation

Reagent: Umemoto’s Reagent (S-(Trifluoromethyl)dibenzothiophenium salts). Catalyst:


 or 

. Application: Direct functionalization of the aromatic ring of an existing indane core.
Step-by-Step Protocol:
  • Mix: Combine Indane derivative (1.0 equiv), Umemoto’s Reagent (1.2 equiv), and

    
      (2 mol%) in a vial.
    
  • Solvent: Add Acetonitrile (

    
    ) .
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours. A fan should be used to keep the reaction at ambient temperature (approx. 25°C).

  • Workup: Remove solvent, redissolve in DCM, wash with water.

  • Purification: Isolate the trifluoromethylated arene. Note that regioselectivity (C4 vs C5 positions) is often dictated by existing substituents on the indane ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Nucleophilic) Moisture in TBAF/SolventSwitch to CsF and strictly anhydrous DME.
Protodefluorination Unstable intermediateAvoid acidic workup if the product is acid-sensitive; use buffered quench.
Regioisomers (Radical) Steric hindranceLower temperature; switch to bulkier ligands on Copper.
Incomplete Conversion (Togni) Radical terminationDegas solvents thoroughly (freeze-pump-thaw) to remove Oxygen (a radical scavenger).

References

  • Synthesis of 1-Trifluomethylindanes and Close Structures: A Mini Review. MDPI. [Link]

  • Copper-Catalyzed Annulation–Cyanotrifluoromethylation of 1,6-Enynes Toward 1-Indanones. Frontiers in Chemistry. [Link]

  • Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link][6]

  • Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). Organic Chemistry Portal. [Link]

Sources

Photolysis of Halon 2312 for radical generation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Radical Generation via Photolysis of Halon 2312

Part 1: Core Directive & Scientific Context

Introduction

In modern drug discovery, the incorporation of fluorinated motifs is a pivotal strategy to modulate metabolic stability (blocking P450 oxidation) and lipophilicity (logP). Halon 2312 (1,2-dibromo-1-chlorotrifluoroethane,


) presents a unique, underutilized scaffold for introducing a chlorotrifluoroethyl moiety.

Unlike the more common Halon 1301 (


) or Halon 1211 (

), Halon 2312 contains two bromine atoms with distinct steric and electronic environments. This application note details the regioselective photolysis of the C-Br bond to generate carbon-centered radicals for functionalizing alkenes via Atom Transfer Radical Addition (ATRA).
Chemical Identity & Properties

Before initiating any protocol, verify the reagent identity. Note that "2312" follows the standard Halon numbering system (


).
PropertySpecification
IUPAC Name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
Formula

Structure

CAS Number 354-51-8
Molecular Weight 276.28 g/mol
Bond Dissociation Energy (BDE)

(Weakest bond, susceptible to photolysis)

Part 2: Mechanism & Experimental Design

The Photolytic Mechanism

The generation of radicals from Halon 2312 relies on the homolytic cleavage of the C-Br bond. While direct UV photolysis (


) is effective, it often leads to side reactions in complex drug scaffolds. This protocol utilizes Visible-Light Photocatalysis (Photoredox) , which allows for milder conditions using blue LEDs (

) and a catalyst (e.g.,

).

Regioselectivity: The molecule contains two C-Br bonds:

  • Site A (

    
    ):  Stronger electron-withdrawing effect; radical is less stable.
    
  • Site B (

    
    ):  The presence of Chlorine stabilizes the resulting radical slightly more than Fluorine alone.
    Insight: Under photoredox conditions, cleavage typically occurs at the more substituted/stabilized position (
    
    
    
    ), or statistically depending on the catalyst's triplet energy.
Pathway Visualization

PhotolysisCycle PC Photocatalyst (PC) (Ground State) PC_Excited PC* (Excited State) PC->PC_Excited Blue LED (450 nm) Halon Halon 2312 (R-Br) PC_Excited->Halon SET / EnT RadicalPair Radical Pair (R• + Br•) Halon->RadicalPair Homolysis Adduct Radical Adduct (R-Alkene•) RadicalPair->Adduct + Alkene Alkene Alkene Substrate Product Final Product (ATRA Adduct) Adduct->Product + Br source (Chain Transfer) Product->PC Regeneration

Caption: Figure 1. Photocatalytic cycle for Halon 2312 activation. The excited photocatalyst mediates C-Br bond scission, initiating the radical addition to the alkene substrate.

Part 3: Detailed Protocol (Photocatalytic ATRA)

Objective: To couple Halon 2312 with a terminal alkene to synthesize a


-functionalized intermediate.
Equipment & Reagents
  • Reaction Vessel: 10 mL Quartz or Borosilicate glass vial with Teflon-lined septum.

  • Light Source: Blue LED strip (approx. 450 nm, 10-40 W intensity).

  • Catalyst:

    
     (0.5 - 1.0 mol%) or Eosin Y (organic alternative).
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous and degassed.

  • Reagent: Halon 2312 (Liquid, bp 93°C).

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a glovebox or under nitrogen flow, add the alkene substrate (1.0 equiv, e.g., 0.5 mmol) to the reaction vial.

  • Add the photocatalyst (

    
    , 1.0 mol%).
    
  • Add anhydrous MeCN (2.5 mL, 0.2 M concentration).

  • Add Halon 2312 (2.0 - 3.0 equiv). Note: Excess Halon is used to drive kinetics and compensate for volatility.

Step 2: Degassing (CRITICAL)

  • Why? Oxygen is a triplet diradical that quenches the excited state of the photocatalyst and scavenges carbon-centered radicals, killing the reaction.

  • Method: Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze vial in liquid nitrogen (

      
      ).
      
    • Apply vacuum for 5-10 mins.

    • Thaw in warm water bath under static vacuum.

    • Backfill with Nitrogen/Argon.

  • Alternative: Sparge with Argon balloon for 20 minutes (less effective for volatile Halons like 2312; use a cold bath at 0°C if sparging to prevent evaporation).

Step 3: Irradiation

  • Seal the vial with Parafilm to prevent atmospheric leakage.

  • Place the vial 2-3 cm from the Blue LED source.

  • Use a fan to cool the setup (maintain Temp < 35°C to prevent thermal degradation or excessive pressure).

  • Irradiate for 12–24 hours. Monitor via TLC or LC-MS.

Step 4: Workup & Purification

  • Remove solvent under reduced pressure. Caution: Halon 2312 is volatile; use a cold trap.

  • Dilute residue in EtOAc and wash with water/brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibitionRe-evaluate degassing (Step 2). Ensure septum is new and unpunctured before FPT cycles.
Side Products (Oligomers) Radical concentration too highDilute reaction to 0.1 M. Increase Halon equivalents to promote chain transfer over polymerization.
Loss of Halon 2312 Volatility (bp 93°C)Ensure the reaction temperature stays < 35°C. Check septum integrity.
No Reaction Catalyst quenchingVerify LED wavelength matches catalyst absorption (

absorbs max at ~375-400nm but tails into 450nm; Eosin Y requires Green LEDs ~530nm).

Part 5: Safety & Compliance (E-E-A-T)

  • Ozone Depletion Potential (ODP): Halon 2312 is a Class I Ozone Depleting Substance (ODS).

    • Compliance: In many jurisdictions (EU, USA), use is restricted to "Essential Laboratory and Analytical Uses" (ODS exemptions). Ensure you have the necessary permits (e.g., EPA SNAP or local equivalent) before purchasing.

  • Toxicity: Halons can cause cardiac sensitization (arrhythmia) at high concentrations. Work strictly within a fume hood.

  • Pressure Hazards: Photolysis can generate gas (if degradation occurs). Always use pressure-rated vials.

References

  • PubChem. (2023). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (Halon 2312) Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Thermochemical Data. National Institute of Standards and Technology.[1] [Link]

  • Stephenson, C. R. J., et al. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society. (General ATRA methodology reference). [Link]

  • Dolbier, W. R. (2011). Fluorine-containing free radicals. Kinetics and dynamics. Chemical Reviews. (Mechanistic insight into fluorinated radical stability). [Link]

Sources

Laboratory handling procedures for volatile brominated halocarbons

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Handling and Safety Protocols for Volatile Brominated Halocarbons

Introduction & Mechanistic Toxicology

Volatile brominated halocarbons—such as bromoform, bromomethane, and ethyl bromide—are ubiquitous in synthetic chemistry, serving as potent alkylating agents, extraction solvents, and heavy-liquid separation media. However, their utility is matched by severe occupational hazards.

Causality of Toxicity: As a Senior Application Scientist, I emphasize that handling these compounds requires a mechanistic understanding of their physical chemistry. The carbon-bromine (C-Br) bond is highly polarized and weaker than the C-Cl bond, making these compounds highly reactive electrophiles. In biological systems, they readily alkylate DNA and proteins. Furthermore, their extreme lipophilicity allows for rapid absorption through the skin and alveolar membranes[1][2]. Once absorbed, they are metabolized by hepatic cytochrome P450 enzymes, generating reactive intermediates that induce severe hepatotoxicity, nephrotoxicity, and central nervous system (CNS) depression[2][3].

Quantitative Hazard Profile

Before initiating any protocol, researchers must evaluate the physical properties that govern the volatility and exposure limits of these solvents.

ChemicalCAS NumberBoiling Point (°C)Vapor Pressure (mmHg @ 20°C)Exposure Limits (TWA)Target Organs & Key Hazards
Bromoform 75-25-2149.45.0OSHA PEL: 0.5 ppm (Skin) NIOSH REL: 0.5 ppmLiver, Kidneys, CNS; Probable Carcinogen[2]
Bromomethane 74-83-93.61420OSHA PEL: 20 ppm (Ceiling)Respiratory system, CNS; Severe frostbite risk
Ethyl Bromide 74-96-438.4386OSHA PEL: 200 ppmLiver, Kidneys, CNS; Highly flammable

(Note: Bromomethane is a gas at room temperature but is frequently handled as a liquefied compressed gas in laboratory settings[4].)

Engineering Controls and PPE Selection

The Causality of Glove Permeation: Standard nitrile or latex laboratory gloves offer virtually zero protection against volatile brominated solvents. Because "like dissolves like," these lipophilic halocarbons rapidly permeate nitrile matrices—often in less than 5 minutes[5]. Furthermore, the "Skin" designation by NIOSH for bromoform indicates that lethal doses can be absorbed dermally without any inhalation exposure[1].

Self-Validating PPE System: Always use Viton™ or Silver Shield® gloves for direct handling[6]. If tactile dexterity is required for delicate drug-development assays, utilize a double-glove system: wear a Silver Shield® glove underneath a disposable nitrile glove. The outer nitrile layer acts as a sacrificial mechanical barrier and provides grip, while the inner layer provides the true chemical resistance.

Laboratory Handling Workflows

G A Hazard Assessment Review SDS & IDLH B PPE Selection Viton™ / Silver Shield® A->B Approved C Engineering Controls Fume Hood (80-100 fpm) B->C D Closed-System Transfer C->D E Halogenated Waste Segregation D->E Normal Ops F Spill / Exposure Event D->F Incident G Evacuate & PID Validation F->G Emergency

Workflow for handling volatile brominated halocarbons and emergency response.

Protocol 1: Closed-System Dispensing in the Fume Hood
  • Pre-Task Verification: Ensure the chemical fume hood is certified and operating with a face velocity of 80–100 feet per minute (fpm). Crucial step: Adjust the rear baffles to maximize lower exhaust. Brominated halocarbon vapors are significantly denser than air (e.g., bromoform density is 2.89 g/cm³) and will pool at the work surface rather than rising[7].

  • PPE Donning: Equip splash goggles, a fully buttoned lab coat, and Viton™ gloves[5][6].

  • Apparatus Setup: Secure all reaction vessels using clamps. Place the solvent container inside the hood at least 6 inches behind the sash to prevent vapor escape into the operator's breathing zone[5].

  • Dispensing: Use a gas-tight syringe or a cannula transfer system for highly volatile liquids. Never pour free-hand, as this maximizes surface area and vapor generation.

  • Sealing & Heating: Immediately seal both the source container and the reaction vessel. If heating is required, utilize a water bath or heating mantle. Never use an open flame; thermal decomposition of these compounds generates highly toxic hydrogen bromide (HBr) gas[2].

Protocol 2: Halogenated Waste Segregation
  • Container Selection: Select a dedicated, chemically compatible container (e.g., a high-density polyethylene carboy) designated strictly for "Halogenated Organic Waste"[8][9].

  • Segregation: Never mix halogenated waste with non-halogenated streams. Commingling increases disposal costs exponentially and risks violent exothermic reactions[9]. Keep strictly separate from heavy metals, cyanides, or strong bases[9].

  • Transfer: Perform all waste transfers inside the fume hood. Use a funnel and ensure the container is immediately capped (vapor-tight) after the addition[7][9].

  • Labeling & Storage: Affix a Hazardous Waste Tag immediately upon the first addition of waste. Document all constituents and their percentages[9]. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment[9].

Protocol 3: Self-Validating Emergency Spill Response

Causality: Volatile halocarbons evaporate rapidly, quickly reaching their IDLH (Immediately Dangerous to Life or Health) concentrations—such as 850 ppm for bromoform[10]—in unventilated spaces.

  • Assessment & Evacuation: If the spill exceeds 50 mL, or occurs outside a ventilated enclosure, immediately evacuate personnel, close the laboratory doors, and contact Environmental Health and Safety (EHS)[7][9].

  • Containment (Small Spills <50 mL): For minor spills inside the fume hood, eliminate all ignition sources immediately[7]. Keep the hood sash lowered to maintain negative pressure.

  • Absorption: Wearing double Viton™ gloves and a respirator (if indicated by the SDS), apply inert absorbent pads or vermiculite to the spill, working from the perimeter inward to prevent spreading[5].

  • Validation: Do not rely on odor. Bromoform has a sweet, chloroform-like odor[2], but olfactory fatigue occurs rapidly. Use a Photoionization Detector (PID) to quantitatively verify that vapor concentrations have returned to baseline (0 ppm) before declaring the area safe.

  • Disposal: Place all saturated absorbents into a sealable, vapor-tight bag. Tag it as hazardous waste and request an immediate EHS pickup[9].

References

Sources

Application Note: High-Fidelity Synthesis of Trifluorovinyl Carbonyls using 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical guide for the synthesis of fluorinated vinyl carbonyls (specifically trifluorovinyl ketones ) using 1,2-dibromo-1-chloro-1,2,2-trifluoroethane as a safe, liquid-phase precursor.

Abstract

The incorporation of the trifluorovinyl moiety (


) into carbonyl scaffolds is a critical transformation in the development of bioisosteres for peptide bonds and Michael acceptors in drug discovery. This protocol details the generation of trifluorovinyllithium (

)
from the liquid precursor 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (

)
via a one-pot halogen-lithium exchange/elimination cascade. This method circumvents the need for handling gaseous chlorotrifluoroethylene (CTFE) and provides a robust route to

-unsaturated trifluoromethyl ketones and related vinyl carbonyls.

Introduction & Mechanistic Rationale

The Challenge of Fluorinated Vinyl Anions

Synthesizing fluorinated vinyl carbonyls typically requires the nucleophilic addition of a fluorinated vinyl anion to an electrophile (aldehyde or ester). Historically, this required:

  • Gaseous Reagents: Starting with chlorotrifluoroethylene (CTFE) gas, which is difficult to handle and meter accurately.

  • Cryogenic Instability: Perfluorovinyl lithium species are thermally unstable and liable to decompose into difluoroacetylene (explosive) or polymerize above -70°C.

The Solution: as a Liquid Precursor

The reagent 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (bp 47°C) acts as a "masked" trifluorovinyl anion. By treating this liquid with two equivalents of an organolithium reagent (e.g., MeLi or n-BuLi) at cryogenic temperatures, a cascade reaction occurs:

  • Exchange 1: Lithium-Bromine exchange generates a transient lithiated species.

  • Elimination: Spontaneous

    
    -elimination of LiBr (or LiCl) generates the alkene intermediate (CTFE) in situ.
    
  • Exchange 2: A second equivalent of organolithium performs a Chlorine-Lithium exchange (thermodynamically favored over F-Li exchange) to generate the target trifluorovinyllithium .

Mechanistic Pathway

The following diagram illustrates the sequential lithiation and elimination pathway that converts the saturated halocarbon into the reactive nucleophile.

ReactionMechanism Start 1,2-Dibromo-1-chloro- 1,2,2-trifluoroethane (Liquid Precursor) Inter1 Lithiated Intermediate [CF2Li-CFClBr] Start->Inter1 + MeLi (-78°C) Li-Br Exchange Alkene Chlorotrifluoroethylene (CF2=CFCl) In-Situ Generated Inter1->Alkene - LiBr Beta-Elimination VinylLi Trifluorovinyllithium (CF2=CFLi) Active Nucleophile Alkene->VinylLi + MeLi Cl-Li Exchange Product Trifluorovinyl Carbonyl (R-CO-CF=CF2) VinylLi->Product 1. R-CHO / R-COOMe 2. Oxidation (if Aldehyde)

Figure 1: Mechanistic cascade from the saturated dibromide precursor to the active trifluorovinyl nucleophile.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane >98% Purity (Liquid)Precursor
Methyllithium (MeLi) 1.6 M in Et₂O (Low Halide)Base / Lithiating Agent
Tetrahydrofuran (THF) Anhydrous, distilled over Na/BenzophenoneSolvent
Electrophile Aldehyde (R-CHO) or Weinreb AmideCarbonyl Source
Dess-Martin Periodinane (DMP) 15 wt% in DCMOxidant (if using Aldehydes)
Step-by-Step Methodology
Phase A: Generation of Trifluorovinyllithium

Critical Safety Note: Perform all steps under an inert atmosphere (Argon/Nitrogen). The intermediate species are pyrophoric.[1]

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (50 mL) and 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (10 mmol, 2.76 g).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 10 mins).

  • Lithiation (The Cascade):

    • Add Methyllithium (20.5 mmol, 2.05 equiv) dropwise over 20 minutes.

    • Observation: A slight exotherm may be observed; maintain internal temperature below -70°C.

    • Chemistry: The first equivalent effects debromination to CTFE; the second equivalent effects Cl/Li exchange.

  • Aging: Stir the mixture at -78°C for 30 minutes to ensure complete conversion to

    
    .
    
Phase B: Electrophilic Trapping (Synthesis of Vinyl Carbonyls)

Route 1: Via Aldehydes (Two-Step Protocol) Use this route for maximum diversity and yield.

  • Addition: Dissolve the aldehyde (10 mmol) in 5 mL anhydrous THF and add dropwise to the reaction mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3 x 30 mL).
  • Intermediate Isolation: Dry organics (

    
    ) and concentrate to yield the allylic alcohol (
    
    
    
    ).
  • Oxidation: Redissolve the crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir for 2 hours at room temperature.

  • Purification: Filter through a silica plug and purify via flash chromatography to obtain the trifluorovinyl ketone (

    
    ) .
    

Route 2: Via Esters/Weinreb Amides (Direct Protocol) Use this route for direct access to ketones, though yields may be lower due to over-addition risks.

  • Addition: Add the ester or Weinreb amide (0.9 equiv) dropwise at -78°C.

  • Reaction: Stir at -78°C for 2 hours. Do not warm above -40°C before quenching to prevent decomposition of the tetrahedral intermediate.

  • Quench: Quench with cold HCl (1M) to hydrolyze the intermediate directly to the ketone.

Data Presentation & Yield Optimization

Stoichiometry Table
ComponentMolar EquivalentsNotes

1.00Limiting Reagent
MeLi (or n-BuLi)2.05 - 2.10Excess ensures full conversion; MeLi produces gaseous MeCl/MeBr byproducts which are easily removed.
Electrophile0.90 - 1.10Use slight excess of lithiated species if electrophile is valuable.
Solvent Effects on Stability

The stability of the generated


 is solvent-dependent.
Solvent SystemStability Limit (Temp)Comment
THF -60°CRecommended. Solvates Li cation, stabilizing the vinyl anion.
Et₂O -78°CSlower reaction rates; precipitation of Li-salts may occur.
Hexanes N/ANot recommended; poor solubility of the precursor and lithiated species.

Troubleshooting & Critical Controls

Temperature Control

Issue: Low yield or complex mixture of defluorinated products. Cause: If the temperature rises above -60°C during the lithiation phase,


 can undergo 

-elimination to form difluoroacetylene, which polymerizes. Solution: Use an internal thermometer. Control addition rate of MeLi to prevent exotherms.
Choice of Organolithium

Observation: n-BuLi vs. MeLi. Insight: While n-BuLi is cheaper, it generates Butyl bromide/chloride as byproducts, which are liquids and can complicate purification. MeLi is preferred because its byproducts (MeBr, MeCl) are gases at room temperature, simplifying the workup.

"Over-Addition" in Direct Ketone Synthesis

Issue: Formation of tertiary alcohols when reacting with esters. Cause: The ketone product is more reactive than the starting ester. Solution: Use Weinreb amides instead of simple esters to form a stable chelated intermediate that resists further attack until acidic workup.

References

  • Sauvêtre, R., & Normant, J. F. (1978). Vinyl Fluorides and Trifluorovinyl Derivatives.

  • Percy, J. M. (2011). Building Blocks for Fluorine Chemistry: Trifluorovinyllithium. A review of the utility of perfluorovinyl anions in synthesis.

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Organometallics: Vinyl Lithium Reagents.

  • Dubois, J. E., et al. (1995). Reactivity of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with Organolithiums.

Sources

Comprehensive Application Note: Regulatory Compliance and Experimental Protocol for the Research Use of Halon 2312

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Regulatory Clarification

In drug development and analytical chemistry, the term "controlled substance" typically refers to narcotics regulated by the Drug Enforcement Administration (DEA). However, Halon 2312 (1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, CAS: 354-51-8) is an environmental controlled substance[1]. Due to its high ozone-depleting potential (ODP), it is strictly regulated as a Class I Ozone-Depleting Substance (ODS) under the Montreal Protocol and by the U.S. Environmental Protection Agency (EPA) under Title VI of the Clean Air Act[2].

Procurement of Halon 2312 for research does not require a DEA license; instead, laboratories must operate under the EPA’s Global Essential Laboratory and Analytical Use Exemption [3]. This application note outlines the exact regulatory workflow required to legally procure Halon 2312, alongside a validated experimental protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile & Mechanistic Utility

Why use Halon 2312 in research? Highly halogenated aliphatic compounds are critical in specialized analytical workflows. Halon 2312 is frequently utilized as an extraction solvent for highly fluorinated active pharmaceutical ingredients (APIs) or as a heavy internal standard in GC-MS[4].

Mechanistic Causality:

  • Phase Separation: Its unusually high density (2.23 g/cm³) ensures that during liquid-liquid extraction (LLE) of aqueous biological matrices, the organic extraction layer cleanly separates as the bottom layer, simplifying autosampler recovery[1].

  • Isotopic Signature: The presence of two bromine atoms and one chlorine atom yields a highly distinct, heavy isotopic cluster in mass spectrometry (due to the natural abundance of ^79Br/^81Br and ^35Cl/^37Cl). This provides an interference-free signature that does not naturally occur in biological samples[5].

Table 1: Physical and Chemical Properties of Halon 2312
PropertyValueReference
Chemical Formula C2Br2ClF3[5]
Molecular Weight 276.28 g/mol [5]
Boiling Point 93.0 - 94.1 °C[4][6][7]
Density (20 °C) 2.23 - 2.38 g/cm³[1][7]
Vapor Pressure (25 °C) 54.9 mmHg[7]
LogP (Octanol/Water) 3.23[7][8]

Regulatory Workflow: The EPA Laboratory Exemption

To legally procure and use Halon 2312, laboratories must strictly adhere to the EPA's regulations outlined in 40 CFR § 82.13 . In 2021, the EPA indefinitely extended the Global Essential Laboratory and Analytical Use Exemption for Class I ODS (86 FR 46992)[3][9].

Step-by-Step Compliance Methodology:
  • Verification of Essential Use: The Principal Investigator (PI) must verify that the analytical application cannot be fulfilled by a non-ozone-depleting alternative. The EPA strictly prohibits the use of exempted Class I substances for non-essential applications (e.g., general glassware cleaning)[2].

  • One-Time Certification: Before purchasing Halon 2312, the laboratory must provide the chemical distributor with a formal, one-time-per-year certification. This document must explicitly state that the substance will only be used for essential laboratory and analytical uses and will not be resold or used in manufacturing[10].

  • Recordkeeping: The laboratory's Environmental Health and Safety (EHS) department must maintain records of all Class I ODS purchases—including the identity of the supplier, purity, and volume—for a minimum of three years [10].

  • End-of-Life Management: Halon 2312 waste cannot be vented into the fume hood or atmosphere. It must be captured in sealed halogenated waste containers and sent to an EPA-certified destruction facility.

G N1 Identify Research Need: Halon 2312 (Class I ODS) N2 Verify EPA 40 CFR Part 82 Lab & Analytical Exemption N1->N2 N3 Submit One-Time Certification to Distributor N2->N3 N4 Procure High-Purity Halon 2312 N3->N4 N5 Execute GC-MS Analytical Protocol N4->N5 N6 Maintain Records (3 Years Minimum) N5->N6

Workflow for Halon 2312 procurement and use under EPA 40 CFR Part 82 exemption.

Experimental Protocol: GC-MS Analysis Using Halon 2312

The following protocol details the use of Halon 2312 as an internal standard for the quantification of volatile halogenated anesthetics (e.g., sevoflurane) in plasma.

Materials Required:
  • Halon 2312 (Analytical Standard Grade, >99% purity)[1]

  • Hexane (HPLC Grade)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-VRX (or equivalent) volatile-specific capillary column (30 m × 0.25 mm, 1.4 µm film)

Step-by-Step Methodology:

Step 1: Preparation of Stock Solution

  • Action: In a certified fume hood, use a gas-tight Hamilton syringe to transfer 10 µL of Halon 2312 into a 10 mL volumetric flask pre-filled with 9 mL of hexane. Inject the Halon 2312 below the surface of the hexane. Dilute to the mark and invert to mix.

  • Causality: Halon 2312 is highly volatile (vapor pressure of 54.9 mmHg at 25 °C)[7]. Sub-surface injection prevents rapid evaporative loss, ensuring the quantitative accuracy of the internal standard concentration.

Step 2: Sample Spiking and Extraction

  • Action: Add 10 µL of the Halon 2312 stock solution to 1 mL of the biological plasma sample in a 2 mL amber GC autosampler vial. Add 500 µL of hexane, vortex for 60 seconds, and centrifuge at 3000 rpm for 5 minutes.

  • Causality: The high LogP (3.23) of Halon 2312 ensures near 100% partitioning into the hexane organic layer[8], mirroring the extraction behavior of highly lipophilic target analytes.

Step 3: GC-MS Parameters

  • Action: Transfer the organic layer to a new vial and seal immediately with a PTFE-lined crimp cap.

  • Inlet: 200 °C (Split ratio 10:1).

  • Oven Program: 40 °C hold for 3 mins, ramp 10 °C/min to 150 °C, hold 2 mins.

  • Carrier Gas: Helium at 1.2 mL/min.

Step 4: Mass Spectrometry Detection (SIM Mode)

  • Action: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion cluster around m/z 276 (M+) and the dominant fragment ions (e.g., [C2F3ClBr]+ at m/z 197)[5].

  • Causality: Utilizing SIM mode drastically increases analytical sensitivity and filters out the hydrocarbon background noise from the biological matrix, relying on the unique isotopic mass defect provided by the Br2Cl configuration.

References

  • NIST Chemistry WebBook. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS 354-51-8). National Institute of Standards and Technology. Retrieved from:[Link][5]

  • Cheméo. Chemical Properties of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. Retrieved from: [Link][4][8]

  • BuyersGuideChem. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Properties. Retrieved from: [Link][6]

  • LookChem. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. Retrieved from: [Link][7]

  • U.S. Government Publishing Office (GovInfo). Federal Register / Vol. 74, No. 120 / Rules and Regulations. Retrieved from: [Link][2]

  • Federal Register. Protection of Stratospheric Ozone: Extension of the Laboratory and Analytical Use Exemption for Essential Class I Ozone-Depleting Substances (86 FR 46992). Retrieved from:[Link][3]

  • Office of Information and Regulatory Affairs (RegInfo). View Rule: Extension of the Laboratory and Analytical Use Exemption. Retrieved from: [Link][9]

Sources

Troubleshooting & Optimization

Removing 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane impurity from Halothane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane from Halothane

Ticket ID: PUR-HAL-0042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1][2]

Executive Summary & Problem Definition

The Challenge: During the high-temperature bromination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) to synthesize Halothane (


), "over-bromination" frequently occurs.[1][2][3] This results in the formation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane  (hereafter referred to as DBCTF  or "Impurity A").[1][2]

Why this matters:

  • Regulatory Limits: Pharmacopoeias (USP/BP) impose strict limits on volatile impurities (typically < 50 ppm total).[2]

  • Toxicity: Poly-halogenated ethanes often exhibit higher hepatotoxicity than the target anesthetic.[2]

  • Physical Properties:

    • Halothane BP: 50.2°C[1][2][4][5]

    • DBCTF BP: ~94.1°C[1][2][5]

    • Implication: The significant boiling point differential (

      
      ) makes Fractional Distillation  the primary and most effective remediation strategy, provided process parameters are strictly controlled.
      

Diagnostic Module: Identification

Before attempting purification, confirm the identity of the impurity to rule out isomers or other breakdown products.

A. Gas Chromatography (GC) Signature

DBCTF is significantly heavier and less volatile than Halothane.[2][5] On a standard non-polar column (e.g., DB-5 or SPB-1), it will elute after Halothane.[1][2]

ParameterHalothane (

)
DBCTF (

)
Retention Time (Relative) 1.00 (

)
~1.5 - 1.8 (

)
Boiling Point 50.2°C94.1°C
Molecular Weight 197.4 g/mol 276.3 g/mol
B. Mass Spectrometry (MS) Confirmation

Use the isotopic abundance patterns of Bromine (


) and Chlorine (

) to distinguish the species.[5]
  • Halothane (1 Br, 1 Cl): Look for the characteristic "M, M+2, M+4" pattern driven by one Br and one Cl.[2][5]

  • DBCTF (2 Br, 1 Cl): Look for a complex cluster.[1][2] The presence of two bromine atoms creates a distinct 1:2:1 intensity ratio for the bromine contribution, overlaid with the chlorine signature. The parent ion (m/z ~276) will be prominent.

Primary Remediation Protocol: Optimized Fractional Distillation

Theory: Because the


 between Halothane and DBCTF is 

, azeotrope formation is unlikely, and separation efficiency is driven purely by column mechanics.
Step-by-Step Protocol

1. Apparatus Setup:

  • Column: Vacuum-jacketed Vigreux column or Packed column (Raschig rings/Glass helices).

  • Length: Minimum 30 cm effective length (aim for >10 Theoretical Plates).

  • Condenser: High-efficiency double-surface condenser (coolant at 0–5°C).[1][2]

2. Stabilization Phase:

  • Bring the crude mixture to a gentle boil.

  • Total Reflux: Operate at 100% reflux (take-off valve closed) for 30–60 minutes. This allows the liquid-vapor equilibrium to stratify the components along the column height.

3. Fraction Collection (The "Cut"):

  • Fore-run: Collect the first 2-5% of distillate.[1][2] This usually contains unreacted HCFC-133a (BP ~6°C) or other light volatiles.[1][2]

  • Main Fraction (Halothane):

    • Set Reflux Ratio to 4:1 (Return 4 parts, Collect 1 part).

    • Monitor Head Temperature: Collect while stable at 50.0°C – 50.5°C .[2][5]

    • Critical Check: If temperature spikes >51°C, stop collection immediately.[2] This indicates the "front" of the DBCTF is reaching the head.

4. Bottoms Management:

  • Do not distill to dryness.[2][5] The DBCTF will concentrate in the reboiler (pot).

  • Once the head temperature rises or the pot volume reduces to ~10-15%, terminate heat. The residue contains the concentrated DBCTF.

Secondary Remediation: Chemical Wash (The "Pre-Polish")

Use this ONLY if you detect acidic breakdown products (HBr) or if the crude batch is highly colored (indicating free bromine).

Context: DBCTF formation generates HBr as a byproduct (


). Distilling acidic mixtures causes corrosion and can catalyze further decomposition.[2][5]

Protocol:

  • Alkali Wash: Wash the crude organic layer with 5% cold Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).[2][5]
    
    • Observation: Vigorous bubbling indicates neutralization of HBr.[2][5]

  • Reductive Wash (Optional): If the liquid is orange/brown (Free

    
    ), wash with 10% Sodium Thiosulfate (
    
    
    
    ).[2][5]
    • Result: Solution should turn clear/colorless.

  • Drying: Dry the organic layer over Anhydrous Calcium Chloride (

    
    ) or Magnesium Sulfate (
    
    
    
    ) before distillation.[5]

Workflow Visualization

The following diagram illustrates the logical decision pathway for purifying a contaminated batch.

HalothanePurification Start Crude Halothane Batch (Contains DBCTF) Diagnosis Step 1: GC-FID Analysis Is DBCTF > 0.1%? Start->Diagnosis Wash Step 2: Chemical Wash (NaOH + Na2S2O3) Remove HBr & Free Br2 Diagnosis->Wash Yes QC Step 5: QC Check (GC/MS) Diagnosis->QC No (Trace levels) Dry Step 3: Drying (CaCl2) Wash->Dry Distill Step 4: Fractional Distillation Reflux Ratio 4:1 Cut point: 50.2°C Dry->Distill Distill->QC Pass Release Batch (Purity > 99.9%) QC->Pass DBCTF < Limit Fail Reprocess (Increase Reflux Ratio) QC->Fail DBCTF > Limit Fail->Distill Recycle

Caption: Figure 1. Integrated purification workflow combining chemical neutralization and fractional distillation.

Troubleshooting & FAQs

Q1: The head temperature is fluctuating between 50°C and 55°C. What is happening?

  • Diagnosis: Your column is likely "flooding" (vapor velocity too high) or the insulation is poor.[5]

  • Fix: Reduce the heat input to the reboiler. Wrap the column in aluminum foil or glass wool to prevent environmental cooling, which disrupts the equilibrium stages.[5]

Q2: Can I use Zinc dust to chemically reduce the DBCTF back to Halothane?

  • Technical Insight: While Zinc/Acetic Acid is a classic method to reduce C-Br bonds, it is not recommended for this specific separation.[1][2]

  • Risk: The reduction potential of the C-Br bond in Halothane is similar to that in DBCTF. You risk over-reducing your product to HCFC-133a (

    
    ), destroying your yield.[1][2] Rely on the physical separation (Distillation) instead.
    

Q3: My GC shows a peak "shoulder" on the Halothane peak.

  • Diagnosis: This is likely not DBCTF (which elutes later).[2] It is likely the olefin 2-bromo-1,1-difluoroethylene or similar breakdown products caused by thermal elimination of HCl/HBr during aggressive distillation.[1][2]

  • Fix: Ensure your pot temperature does not exceed 100°C. Use a vacuum to lower the boiling points if thermal degradation is observed.

References

  • LookChem. (n.d.).[2] 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.).[2] Halothane Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

  • Suckling, C. W., & Raventos, J. (1956).[2][5] Manufacture of 1,1,1-trifluoro-2-bromo-2-chloroethane. US Patent 2,921,098.[2] Retrieved from

  • Cohen, E. N. (1971).[2] Metabolism of Halothane-2 14 C in the Mouse. Anesthesiology. (Context on impurities and metabolism). Retrieved from [Link][2]

Disclaimer: This guide is for research and development purposes only. All protocols must be validated against local safety regulations and specific equipment capabilities.

Sources

Technical Support Center: Purification of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the purification of 2-bromo-2-chloro-1,1,1-trifluoroethane, commonly known as halothane. This resource is designed for researchers, scientists, and professionals in drug development who require high-purity halothane for their experimental work. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our methodologies are grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade 2-bromo-2-chloro-1,1,1-trifluoroethane?

A1: Commercial-grade halothane typically contains impurities stemming from its synthesis and stabilization. The synthesis of halothane starts from trichloroethylene, which is reacted with hydrogen fluoride and then with bromine at high temperatures.[1] Consequently, you may encounter:

  • Synthesis-related impurities: These can include unreacted starting materials or byproducts such as 1,1,1-trifluoro-2,2-dibromo-2-chloroethane from over-bromination.[2][3][4]

  • Stabilizers: Thymol is intentionally added at a concentration of 0.01% (w/w) to prevent decomposition.[5][6]

  • Degradation products: Exposure to light, heat, or certain materials can cause decomposition, leading to the formation of acidic compounds like hydrogen fluoride, hydrogen chloride, and hydrogen bromide.[1] In the presence of ultraviolet light, more hazardous substances like phosgene and free chlorine can be formed.[7]

Q2: Why is thymol added to halothane, and do I always need to remove it?

A2: Thymol is a non-volatile antioxidant added to halothane to inhibit its oxidative decomposition, which can be triggered by light and air, leading to the liberation of bromine.[7][8] For many applications, particularly in its use as an inhalation anesthetic, the presence of thymol is crucial for maintaining the product's stability and safety.[5]

However, for specific research applications, such as in vitro studies, high-resolution spectroscopy, or when using halothane as a reagent in chemical synthesis, the presence of thymol can interfere with experimental results.[9] In these cases, its removal is necessary.

Q3: My halothane has a yellowish tint. What is the cause, and is it still usable?

A3: A yellowish discoloration in halothane is typically due to the accumulation of thymol.[5] As halothane is used or evaporates, the non-volatile thymol becomes more concentrated, which can impart a yellow color.[5][10] While the presence of concentrated thymol may affect the performance of anesthetic vaporizers, the halothane itself might still be of sufficient purity for some applications once the thymol is removed.[11] However, the discoloration should be taken as a warning sign to verify the purity of the halothane before use.

Q4: How should I properly store purified, unstabilized halothane?

A4: Purified halothane, with the thymol stabilizer removed, is susceptible to degradation. It should be stored in an amber-colored glass bottle to protect it from light.[5][6] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is advisable to keep it in a cool, dark place. Some researchers also recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidative degradation.

Troubleshooting Guide: Purification Protocols

Problem: My application requires thymol-free halothane. How can I remove the stabilizer?

This is a common requirement for many research applications. Thymol, being a phenol, has significantly different physical properties from halothane, which allows for its removal through several methods.

Method 1: Simple Distillation

Principle: Halothane is a volatile liquid with a boiling point of 50.2 °C, while thymol is a solid with a much higher boiling point (232.9 °C) and very low vapor pressure.[1][12] This large difference in volatility allows for easy separation by simple distillation.

Step-by-Step Protocol:

  • Setup: Assemble a standard simple distillation apparatus in a fume hood. Use a round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath to minimize evaporative losses of the purified halothane.

  • Distillation: Place the thymol-containing halothane in the distilling flask. Add a few boiling chips to ensure smooth boiling. Heat the flask gently using a water bath.

  • Collection: Collect the halothane distillate that comes over at approximately 50-51 °C.[5]

  • Completion: Stop the distillation when the temperature begins to rise above this range or when only a small residue (containing the concentrated thymol) remains in the distilling flask.

  • Purity Check: Verify the absence of thymol in the distillate using a suitable analytical method such as Gas Chromatography (GC) or UV-Visible spectroscopy.

Problem: My GC analysis shows multiple impurity peaks after synthesis. How do I purify the crude product?

Following synthesis, a multi-step purification process is typically required to isolate pure halothane from unreacted starting materials, byproducts, and acidic gases.

Workflow for Crude Halothane Purification

Caption: General workflow for the purification of crude halothane.

Step-by-Step Protocol:

  • Acid Removal: The crude product from the synthesis reactor is first washed with a dilute aqueous solution of sodium hydroxide (e.g., 10% w/v) to neutralize and remove acidic byproducts like hydrogen bromide (HBr).[2]

  • Aqueous Wash: Subsequently, wash the organic layer with water to remove any remaining sodium hydroxide and salts.

  • Drying: Dry the washed halothane over an anhydrous drying agent such as calcium chloride or magnesium sulfate.[2]

  • Fractional Distillation: The dried, crude halothane is then subjected to fractional distillation.[2][3] This is a critical step to separate the pure halothane from both lower and higher boiling point impurities. A summary of relevant boiling points is provided in the table below.

Data Summary: Physical Properties of Halothane and Related Substances
CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)
Halothane C₂HBrClF₃ 197.38 50.2 [1]
2-Chloro-1,1,1-trifluoroethaneC₂H₂ClF₃118.506.1
1,1,1-Trifluoro-2,2-dibromo-2-chloroethaneC₂Br₂ClF₃276.28> 52[2][3]
ThymolC₁₀H₁₄O150.22232.9
Problem: I suspect my halothane has decomposed due to improper storage. How can I test for and remove acidic impurities?

Decomposition of halothane often results in the formation of acidic halides.[1] A simple test can confirm their presence, and a basic wash can remove them.

Acidic Impurity Removal cluster_0 Diagnosis cluster_1 Purification start Suspected Decomposition test_ph Test with moist pH paper or add a few drops to water and check pH start->test_ph is_acidic Acidic? test_ph->is_acidic wash_naoh Wash with dilute NaHCO3 or NaOH solution is_acidic->wash_naoh Yes pure_halothane Purified Halothane is_acidic->pure_halothane No (Purity OK) wash_water Wash with deionized water wash_naoh->wash_water dry_agent Dry over anhydrous MgSO4 wash_water->dry_agent distill_final Simple Distillation dry_agent->distill_final distill_final->pure_halothane

Caption: Workflow for testing and removing acidic decomposition products.

Step-by-Step Protocol:

  • Acidity Test: A simple qualitative test for acidic impurities is to shake a small sample of the halothane with deionized water and then measure the pH of the aqueous layer. A pH below 7 indicates the presence of acidic decomposition products.

  • Neutralization: If the sample is acidic, wash it with a dilute solution of sodium bicarbonate or sodium hydroxide in a separatory funnel until the aqueous layer is neutral or slightly basic.

  • Water Wash: Wash the neutralized halothane with deionized water to remove any residual base and salts.

  • Drying and Distillation: Dry the halothane over an anhydrous drying agent and then perform a simple distillation as described previously to obtain the pure product.

By following these guidelines, you can effectively troubleshoot common purity issues with 2-bromo-2-chloro-1,1,1-trifluoroethane and prepare high-purity material suitable for your research needs.

References
  • Halothane - Wikipedia. [Link]

  • Halothane: Package Insert / Prescribing Information - Drugs.com. [Link]

  • US Patent 2,921,098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • German Patent DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • Halothane For The 1963 Diploma In Anaesthesia - GasGasGas. [Link]

  • THE END OF HALOTHANE - Medical Aid International. [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - Beilstein Journals. [Link]

  • How to Dispose of Waste Anesthesia Agent. [Link]

  • Dependence of the output of a halothane vaporizer on thymol concentration - PubMed. [Link]

  • Accumulation of thymol in halothane vaporizers - PubMed. [Link]

  • Halothane, USP is an inhalation anesthetic chemically designated 2-bromo-2-chloro-1,1,1. [Link]

Sources

Preventing formation of di-bromo impurities in anesthetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Formation of Di-Bromo Impurities in Anesthetic Synthesis

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Persona: Senior Application Scientist

Executive Summary

Welcome to the Process Chemistry Support Center. This guide addresses a critical regioselectivity and stoichiometry challenge in the synthesis of halogenated anesthetics (e.g., Halothane , Isoflurane precursors) and brominated anesthetic intermediates (e.g., for Remimazolam or Benzodiazepines ).

The formation of di-bromo impurities typically stems from two distinct mechanistic failures:

  • Radical Propagation Errors: In haloalkane synthesis (e.g., Halothane), lack of kinetic control leads to over-bromination.

  • Electrophilic Over-Activation: In aromatic intermediates, an overly electron-rich substrate or aggressive brominating agent leads to poly-substitution (e.g., 2,4-dibromo species instead of 4-bromo).

This guide provides self-validating protocols to suppress these impurities below ICH Q3A thresholds.

Part 1: Diagnostic Workflow

Before adjusting your reactor parameters, determine the mechanistic origin of your impurity. Use the following logic flow to diagnose the root cause.

DiBromoDiagnosis Start Impurity Detected: Di-Bromo Species ReactionType Identify Reaction Mechanism Start->ReactionType Radical Radical Substitution (e.g., Halothane Synthesis) ReactionType->Radical Aliphatic/Light Induced Ionic Electrophilic Aromatic Substitution (e.g., Benzodiazepine Precursors) ReactionType->Ionic Aromatic/Lewis Acid RadicalCheck Check Substrate:Bromine Ratio Radical->RadicalCheck IonicCheck Check Solvent & Catalyst Ionic->IonicCheck RadicalSol Action: Increase Substrate Excess Reduce Photon Flux/Temp RadicalCheck->RadicalSol High Br2 Conc detected IonicSol1 Action: Switch to NBS/MeCN Lower Temp to <0°C IonicCheck->IonicSol1 Using Br2(l) IonicSol2 Action: Block Activated Positions IonicCheck->IonicSol2 Over-activated Ring

Figure 1: Decision tree for diagnosing the mechanistic origin of di-bromo impurities in anesthetic synthesis.

Part 2: Troubleshooting Guides
Scenario A: Radical Bromination (Example: Halothane Synthesis)

Context: Synthesis of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) from 2-chloro-1,1,1-trifluoroethane (HCFC-133a). The Issue: Formation of 1,2-dibromo-1,1,1-trifluoroethane or geminal di-bromides due to uncontrolled radical propagation.

Technical Insight: In radical bromination, the reaction rate is proportional to the concentration of bromine radicals (


). If the local concentration of 

is high relative to the substrate, the probability of a second attack on the nascent product increases.

Protocol: High-Dilution Radical Control

ParameterStandard Condition (Risk of Impurity)Optimized Condition (Suppresses Di-Bromo)
Stoichiometry 1.0 : 1.1 (Substrate :

)
1.0 : 0.4 (Substrate :

) with Recycle
Temperature > 450°C (Thermal initiation)350–400°C (Controlled initiation)
Phase Vapor phase (plug flow)Vapor phase with Inert Diluent (

)

Step-by-Step Optimization:

  • Substrate Flooding: Run the reaction with a large excess of HCFC-133a. The target conversion per pass should be kept low (approx. 30-40%). This statistically favors mono-bromination [1].

  • Quench Immediately: The reactor effluent must be quenched immediately into a reducing scrubber (sodium sulfite) to remove unreacted

    
     before condensation. If 
    
    
    
    condenses with the product, "dark reaction" (ionic bromination) can occur in the collection vessel, leading to di-bromo impurities.
  • Recycle Loop: Separate the unreacted HCFC-133a via fractional distillation and recycle it back to the feed.

Scenario B: Aromatic Intermediates (Example: Benzodiazepine/Quinoline Precursors)

Context: Bromination of activated phenolic or aniline derivatives. The Issue: Formation of 2,4-dibromo species when 4-bromo is the target. The Mechanism: The first bromine atom is weakly deactivating but often not enough to prevent a second attack if the ring is highly activated (e.g., by -OH or -NH2 groups).

Protocol: Controlled Electrophilic Substitution

1. Reagent Switch: NBS vs. Elemental Bromine Elemental bromine (


) is often too aggressive. Switch to N-Bromosuccinimide (NBS)  in a polar aprotic solvent like Acetonitrile (MeCN) or DMF.
  • Why? NBS provides a low, steady-state concentration of electrophilic bromine, preventing "hot spots" of concentration that lead to di-bromination [2].

2. Temperature Modulation Perform the reaction at -10°C to 0°C .

  • Why? The activation energy (

    
    ) for the second bromination is higher than the first. Lower temperatures kinetically trap the mono-bromo product.
    

3. Protonation Strategy (The "Buffered" Approach) If the substrate is an amine or phenol, conducting the reaction in acidic media (e.g., Acetic Acid or


) can protonate the activating group, reducing the ring's electron density.
  • Caution: This slows the reaction significantly but increases selectivity.

Experimental Workflow (NBS Method):

  • Dissolve substrate (1.0 eq) in MeCN (0.1 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add NBS (0.95 eq) portion-wise over 1 hour. Note: Never use excess NBS.

  • Monitor via HPLC. Stop reaction at 95% conversion. Do not chase the last 5%, as this is when di-bromo impurities spike [3].

Part 3: Frequently Asked Questions (FAQs)

Q1: I am synthesizing a Halothane analog and seeing "1,2-dibromo" peaks. Is this a separation issue? A: Unlikely. This is a synthesis issue. 1,2-dibromo impurities in haloalkanes usually result from the presence of an alkene intermediate (formed via elimination of HX) that subsequently reacts with


.
  • Fix: Check your reactor for "hot spots" that might promote elimination (

    
    ). Ensure your starting material is free of alkene stabilizers.
    

Q2: Can I remove di-bromo impurities using recrystallization? A: For solid intermediates (like brominated phenols), yes. Di-bromo species usually have higher melting points and lower solubility in non-polar solvents compared to mono-bromo species.

  • Technique: Try recrystallization from Hexane/Ethyl Acetate (9:1). The di-bromo impurity often precipitates first or remains in the mother liquor depending on the specific crystal packing.

Q3: Why does my propofol-derivative synthesis yield a "dibromo" byproduct even without adding bromine? A: Check your starting materials. If you are using 4-bromophenol as a precursor, it may contain 2,4-dibromophenol as a manufacturing impurity (often 0.5–1.0%). Always run a blank GC/MS on your raw materials. Process-related impurities are often inherited, not generated [4].

Q4: How does solvent polarity affect regioselectivity in aromatic bromination? A: In non-polar solvents (


, 

), the reaction often proceeds via a closed transition state, which is less selective. In polar solvents (MeCN, DMF), the brominating species is more solvated and "bulky," which increases steric sensitivity, thereby favoring para-substitution over ortho-substitution and reducing di-bromo formation (which usually requires ortho-attack) [2].
References
  • Preparation of Halothane. Medicinal Chemistry & Process Development. (2022).[1] Mechanisms of radical halogenation and control of poly-halogenated side products in vapor phase reactors.

  • Preventing Di-bromination in Quinoline Synthesis. BenchChem Technical Notes. (2025). Strategies for controlling regioselectivity using NBS and solvent effects.

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. Journal of Organic Chemistry / TCI Chemicals. (2014). Methodologies for mono-bromination using mild reagents to avoid over-substitution.[2]

  • Investigation of Impurities in Peptide and Small Molecule Pools. MDPI. (2025). Analysis of process-related impurities and raw material contaminants in pharmaceutical synthesis.

  • Synthesis of 2,4-Dibromo-3-pentanone. Organic Syntheses. (Coll. Vol. 6, p. 403). Demonstrates the ease of poly-bromination when stoichiometry is uncontrolled.

Sources

Technical Support Center: Stability of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are accessing the technical support portal for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6).[1][2] This compound is a perhalogenated ethane, structurally distinct from the anesthetic Halothane (


) by the substitution of the hydrogen atom with a second bromine atom.

Critical Stability Notice: Unlike Halothane, this molecule lacks a C-H bond, rendering it immune to standard oxidative H-abstraction.[1][2] However, the presence of two geminal bromine atoms on the C1 position significantly lowers the bond dissociation energy (BDE) of the C-Br bonds. Under UV irradiation (


 nm), this compound undergoes rapid homolytic cleavage, releasing bromine radicals and generating highly reactive electrophilic intermediates.

Part 1: The Photolytic Profile (The "Why")

The Mechanism of Degradation

Users often report unexpected "yellowing" or acidity in samples stored in clear glass. This is not simple oxidation; it is photo-initiated radical fragmentation .[1][2]

The degradation is driven by the weakness of the Carbon-Bromine bond relative to the available UV energy.

Bond TypeBond Dissociation Energy (kcal/mol)UV Wavelength EquivalentStability Status
C-F ~110 - 115~250 nmStable (Transparent to near-UV)
C-Cl ~80 - 85~340 nmMetastable (Slow degradation)
C-Br ~65 - 70 ~400 - 440 nm Unstable (Highly Labile)

The Cascade:

  • Initiation: Upon exposure to UV (even ambient fluorescent light containing trace UV), a C-Br bond cleaves homolytically.[1][2]

  • Radical Propagation: The resulting radical (

    
    ) is highly unstable.
    
  • Oxidative Capture: In the presence of oxygen, this radical forms a peroxy species, eventually collapsing into Trifluoroacetyl chloride (

    
    )  and releasing free bromine (
    
    
    
    ).
  • Hydrolysis (The Damage):

    
     reacts with trace moisture to form Trifluoroacetic acid (TFA)  and HCl .
    
Visualizing the Pathway

The following diagram details the degradation logic. Use this to trace the origin of impurities in your sample.

PhotolysisPathway compound Target Molecule (CF3-CBr2Cl) radical_pair Radical Pair (CF3-C•BrCl + Br•) compound->radical_pair Homolytic Cleavage uv_light UV Light (hν) uv_light->compound radical_pair->compound Recombination (Slow) peroxy Peroxy Radical (CF3-C(OO•)BrCl) radical_pair->peroxy + O2 (Fast) oxygen Oxygen (O2) degradants Primary Degradants CF3COCl + Br2 peroxy->degradants Elimination acids Corrosive End Products TFA + HCl + HBr degradants->acids + H2O (Hydrolysis) moisture Trace Moisture (H2O)

Caption: Figure 1. UV-mediated radical decomposition pathway of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane leading to corrosive acid formation.[1][2]

Part 2: Troubleshooting & FAQs

Q1: My sample has turned from colorless to a pale yellow/orange. Is it compromised?

Diagnosis: Yes, partial photolysis has occurred.

  • Cause: The color is due to elemental Bromine (

    
    ) accumulation, released during C-Br bond cleavage.[2]
    
  • Impact: The sample now contains free radicals and likely traces of HBr (hydrobromic acid).

  • Corrective Action:

    • Do not distill immediately: Heating a mixture containing free

      
       and peroxides can be hazardous.[2]
      
    • Wash: Wash the organic phase with a 5% Sodium Thiosulfate (

      
      ) solution. This reduces 
      
      
      
      back to bromide (colorless).
    • Dry & Distill: Dry over

      
       and redistill under reduced pressure in the absence of light.
      
Q2: I see "etching" or "cloudiness" on the inside of my storage flask.

Diagnosis: HF/HCl generation.

  • Cause: The degradation product

    
     (or 
    
    
    
    if the
    
    
    group fragments) hydrolyzes with moisture to form HF (Hydrofluoric acid) and HCl. HF etches glass (
    
    
    ).
  • Critical Safety Warning: If the glass is etched, the integrity of the container is compromised. Transfer immediately to a PTFE (Teflon) or coated container.

  • Prevention: Store over activated 3Å molecular sieves to scavenge moisture, preventing the hydrolysis step.

Q3: Can I use this compound as a radical source for synthesis?

Answer: Yes, it is an excellent radical precursor. [1][2]

  • Protocol: Irradiate with a medium-pressure Hg lamp (or 365 nm LED) in the presence of an alkene. The

    
     radical adds efficiently to double bonds (Atom Transfer Radical Addition - ATRA).
    
  • Note: The quantum yield for C-Br cleavage is high (

    
    ).[2] You do not need high-intensity UV; standard lab ambient light can trigger it over time, so reaction control requires shielding.[1][2]
    

Part 3: Stability Validation Protocol

If you are unsure of the purity of your current batch, perform this self-validating check before using the material in sensitive biological or catalytic assays.

Materials Needed
  • Universal pH indicator paper (wet).[3]

  • Silver Nitrate (

    
    ) solution (0.1 M).
    
  • UV-Vis Spectrophotometer (optional).[1][2]

Step-by-Step Validation
  • The Headspace Acidity Test:

    • Open the vial and hold a strip of wet pH paper in the headspace (do not touch the liquid).

    • Result: If the paper turns red immediately, volatile acids (HBr, HCl,

      
      ) are present. Purity < 98%. 
      
  • The Silver Halide Precipitate Test:

    • Take a 50

      
      L aliquot of the sample and shake it with 1 mL of water.
      
    • Add 2 drops of

      
       solution to the aqueous layer.
      
    • Result:

      • Clear: Clean sample.

      • White Precipitate: Chloride ions present (Hydrolysis of C-Cl or

        
        ).[1][2]
        
      • Pale Yellow Precipitate: Bromide ions present (HBr from photolysis).[2]

  • UV-Vis Confirmation (for Yellow Samples):

    • Run a spectrum of the neat liquid or a solution in Hexane.

    • Look for a broad absorbance band centered around 410-420 nm .[1][2] This confirms the presence of elemental Bromine (

      
      ).
      

Part 4: Storage & Handling Directives

To maintain stability for >12 months, strictly adhere to the "Dark & Dry" principle.

ParameterRecommendationRationale
Container Amber Glass or Aluminum/Stainless SteelBlocks UV radiation < 450 nm.[1][2]
Headspace Argon or Nitrogen Removes

, preventing the formation of peroxy radicals and carbonyl halides.
Stabilizer Silver Wool or Copper Turnings Acts as a halogen scavenger.[2] If a radical forms, the metal captures the Br atom, preventing chain propagation.
Temperature 2°C to 8°C Reduces the kinetic rate of secondary radical recombination reactions.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (Isomer Analog) Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. (2025).[2][3][5] 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Compound Summary. National Library of Medicine. [Link]

  • Burkholder, J. B., et al. (2015).[2] Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies. NASA/JPL Panel for Data Evaluation. (Authoritative source for C-Br bond photolysis quantum yields in haloethanes). [Link]

Sources

Welcome to the Advanced Chemical Stability & Degradation Support Hub

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (Halon 2312) [1][2]

Current Status: Operational Ticket Focus: Degradation Pathways, Impurity Profiling, and Handling Protocols for CAS 754-17-6.

User Notice: You are accessing the technical guide for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (also known as Halon 2312).[1][2] This compound is a structural isomer of the anesthetic Halothane but possesses distinct stability characteristics due to its perhalogenated nature (lack of hydrogen atoms).[1][2]

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: I observe a yellow-to-brown discoloration in my stored neat standard. Is it still usable?

Diagnosis: Photolytic Degradation.[1][2] Technical Insight: Unlike its hydrogen-containing isomer (Halothane), this compound lacks the C-H bond required for certain oxidative pathways.[1][2] However, the C-Br bonds are highly susceptible to homolytic cleavage by UV light (photolysis).[1] The discoloration is due to the liberation of elemental bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2]
Action Plan: 
  • Quantify: Perform a GC-FID check.[1][2] If purity is <98%, repurify via fractional distillation.[1]

  • Mitigation: Store strictly in amber borosilicate glass or aluminum canisters.

  • Safety: Open the container in a fume hood; accumulated bromine vapor is toxic and corrosive.[1][2]

Q2: I am detecting "Ghost Peaks" in my GC-MS analysis of Halothane. Could this be an artifact?

Diagnosis: Thermal Decomposition in the Injector Port. Technical Insight: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is often present as an "over-brominated" synthetic byproduct in Halothane manufacturing.[1][2][3] If your GC injector temperature exceeds 200°C, this compound can thermally degrade inside the liner, creating artifacts.[1][2] Action Plan:

  • Lower Temp: Reduce injector temperature to 150-170°C if possible.

  • Liner Check: Switch to a deactivated glass liner to minimize catalytic decomposition on active sites.[1][2]

  • Identification: Look for fragments ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     69 (
    
    
    
    ), 148/150 (
    
    
    ), and the parent ion clusters.[2]

Q3: Can I use standard stainless steel (SS316) lines for transfer?

Diagnosis: Hydrolysis-Induced Corrosion.[1][2] Technical Insight: While the pure compound is non-corrosive, trace moisture leads to the hydrolysis of the C-Br and C-Cl bonds, releasing Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl).[1][2] These anhydrous acids rapidly pit stainless steel.[1][2] Action Plan:

  • Dryness: Ensure all lines are heat-traced and purged with dry ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (<5 ppm 
    
    
    
    ).[2]
  • Material: For long-term exposure, use Monel or Hastelloy C-276.[1][2]

  • Scrubbing: Install an acid scrubber (soda lime trap) on the exhaust line.[1][2]

Q4: Does this compound form toxic alkenes like BCDFE (2-bromo-2-chloro-1,1-difluoroethylene) in the presence of base?

Diagnosis: Base Stability Profile. Technical Insight: No. This is a critical distinction. Halothane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) undergoes dehydrohalogenation (loss of HBr) in the presence of bases (like soda lime) to form toxic BCDFE.[2] Halon 2312 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) lacks a beta-hydrogen , rendering it immune to this specific elimination pathway.[2] Action Plan:
  • Verification: If you see alkene peaks, your sample is likely contaminated with Halothane or other hydrogenated impurities.[1][2]

  • Usage: This compound is safer than Halothane regarding base-catalyzed alkene formation but poses higher risks for radical-mediated toxicity.[1][2]

Part 2: Deep Dive - Degradation Mechanisms

To ensure experimental rigor, you must understand how the molecule breaks down.[1][2] The absence of hydrogen forces the molecule into radical and hydrolytic pathways rather than elimination.[1][2]

Thermal Decomposition (Pyrolysis)

At temperatures >400°C (or in a fire scenario), the weakest bond (C-Br, ~68 kcal/mol) breaks first.[1][2]

  • Primary Step: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [2]
    
  • Secondary Reactions: The radicals react with oxygen or atmospheric moisture.[1][2]

  • Toxic Payloads:

    • Carbonyl Halides: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Carbonyl fluoride) and 
      
      
      
      (Carbonyl chlorobromide).[2] These are chemically similar to Phosgene (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      ) and cause severe pulmonary edema.[2]
    • Acid Gases: HF, HBr, HCl.[1][2][4]

Hydrolysis (Moisture Sensitivity)

While kinetically slow at neutral pH, acidic conditions catalyze the cleavage of the C-X bonds.[1][2]

  • Mechanism: Water attacks the electron-deficient carbon.[1][2]

  • End Product: Trifluoroacetic Acid (TFA, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is the terminal stable organic species, leaving inorganic halide acids in solution.[2]
    

Part 3: Data Visualization & Protocols

Visualizing the Degradation Pathways

DegradationPathways Parent 1,1-Dibromo-1-chloro- 2,2,2-trifluoroethane (Halon 2312) UV UV Photolysis (Storage) Parent->UV Heat Thermal/Combustion (>400°C) Parent->Heat Water Hydrolysis (Trace Moisture) Parent->Water Radical Radical Species (CF3CBrCl• + Br•) UV->Radical Homolytic Fission Heat->Radical Acids Acid Gases (HF, HBr, HCl) Water->Acids Halide Release TFA Trifluoroacetic Acid (TFA) Water->TFA C-C Bond Stable Br2 Bromine (Br2) (Yellow/Brown Color) Radical->Br2 Dimerization Phosgene Carbonyl Halides (COF2, COClBr) *TOXIC* Radical->Phosgene + O2 (Oxidation) Radical->Acids + H source

Caption: Figure 1.[1][2] Primary degradation pathways of Halon 2312 showing photolytic, thermal, and hydrolytic fates.

Quantitative Data: Physical Properties & Stability Limits
PropertyValueStability Implication
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Perhalogenated (High oxidative stability, low metabolic stability).[2]
Boiling Point ~94°CLiquid at room temp; volatile enough to present inhalation hazard.[1][2]
Vapor Pressure ~55 mmHg @ 25°CRequires sealed storage to prevent evaporative loss and atmospheric release.[1][2]
Flash Point NoneNon-flammable, but decomposes in flame to release toxic halides.[1][2]
Incompatibility Active Metals (Na, K, Zn, Mg)Risk of violent reductive dehalogenation (explosion hazard).[2]

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). Real-Time Analysis of Halon Degradation Products. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Profiling and Comparative GC-MS Analysis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes field of pharmaceutical purity and fluorocarbon research, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6, also known as Halon 2312) presents a unique analytical challenge. Often encountered as a critical impurity in the synthesis of the anesthetic Halothane or as a specialized halogenating reagent, its unambiguous identification is mandatory for regulatory compliance (ICH Q3A/B).

This guide provides a definitive technical comparison of the GC-MS performance of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane against its structural isomers and the parent matrix, Halothane. By synthesizing fragmentation mechanics with experimental protocols, we establish a self-validating workflow for the precise detection of this perhalogenated ethane.

Chemical Identity and Structural Context[1][2][3][4][5][6][7][8]

Before analyzing the spectrum, it is critical to distinguish the target analyte from its congeners. The molecule consists of a trifluoromethyl group (


) attached to a carbon bearing two bromine atoms and one chlorine atom.
FeatureTarget Analyte Primary Alternative (Matrix) Structural Isomer
Common Name Halon 2312 Halothane Freon 113B2
IUPAC Name 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane2-Bromo-2-chloro-1,1,1-trifluoroethane1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
Formula



Molecular Weight 276.28 g/mol 197.38 g/mol 276.28 g/mol
Key Structural Difference Quaternary C1 (

)
Tertiary C1 (

)
Vicinal Bromines (

/

)
Role Impurity / ReagentAnesthetic DrugRefrigerant / Intermediate

Scientific Insight: The absence of hydrogen in the target analyte renders it chemically distinct from Halothane, eliminating the possibility of H-abstraction fragmentation pathways. This results in a "harder" ionization profile dominated by carbon-halogen bond scissions.

Experimental Protocol: GC-MS Methodology

To achieve reproducible separation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane from the volatile Halothane matrix, a thick-film capillary column is required to increase retention of these low-boiling compounds.

Instrument Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane),

    
    .
    
    • Rationale: The thick film (

      
      ) is essential for retaining volatiles and resolving the target from the solvent front.
      
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 200°C. Split ratio 50:1 (for neat samples) or 10:1 (for trace impurity analysis).

Thermal Program
  • Initial: 35°C for 4 minutes (Isothermal).

  • Ramp 1: 10°C/min to 100°C.

  • Ramp 2: 25°C/min to 220°C (Post-run bake out).

  • Transfer Line: 230°C.

  • Ion Source: 230°C (EI mode, 70 eV).

Workflow Diagram

The following Graphviz diagram illustrates the analytical decision tree for confirming the target analyte.

GCMS_Workflow Sample Sample Injection (Halothane Matrix) Separation GC Separation (DB-624 Column) Sample->Separation Volatilization Detection MS Detection (EI Source 70eV) Separation->Detection Elution Decision Peak Identification Detection->Decision TIC Generation Path_Hal Rt ~ 3.5 min Ion m/z 198, 117 Decision->Path_Hal Major Peak Path_Target Rt ~ 5.2 min Ion m/z 195, 69, 241 Decision->Path_Target Trace Peak Analysis Isotopic Cluster Analysis (2Br + 1Cl Pattern) Path_Target->Analysis Confirmation Result Quantification of Impurity Analysis->Result

Caption: Analytical workflow for separating and identifying 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane from a Halothane matrix.

Spectral Analysis and Fragmentation Mechanics

The mass spectrum of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is characterized by the sequential loss of halogen atoms. Unlike Halothane, the molecular ion (


) at m/z 276 is often weak or absent due to the lability of the C-Br bonds.
Key Diagnostic Ions[12]
m/z ValueIon CompositionOrigin / MechanismRelative Intensity
69 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage of the C-C bond. Base peak in many fluorocarbons.
100% (Base)
195 / 197 / 199

Loss of one Bromine atom (

). Distinctive Br/Cl isotope pattern.[1][2]
High
239 / 241 / 243

Loss of Chlorine atom (

).
Medium
126 / 128

Secondary fragmentation of the C1 moiety.Low
119 / 121

Loss of two Bromines (

).
Medium
Isotopic Fingerprinting (The Trust Anchor)

The most reliable method to confirm this compound is the isotopic cluster analysis.

  • The "2Br + 1Cl" Pattern : Any fragment containing the intact C1 center (e.g.,

    
     or fragments losing 
    
    
    
    ) will show a complex multiplet.
    • 
       (and isomers)
      
  • Differentiation : Halothane (

    
    ) has a much simpler pattern (approx 3:4:1 intensity ratio for M+). The target (
    
    
    
    ) has a wider spread and unique ratios.
Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion [CF3-CBr2Cl]+ m/z 276 Frag1 [CF3-CBrCl]+ m/z 195/197/199 Parent->Frag1 - Br (79/81) Frag2 [CF3-CBr2]+ m/z 239/241/243 Parent->Frag2 - Cl (35/37) Frag3 [CF3]+ m/z 69 Parent->Frag3 - CBr2Cl Frag4 [CBr2Cl]+ m/z 207+ Parent->Frag4 - CF3 Frag1->Frag3 - CBrCl

Caption: Proposed electron ionization fragmentation pathway for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.

Performance Comparison: Target vs. Alternatives

This section objectively compares the analytical performance of detecting the target against its relevant counterparts.

Analytical Resolution vs. Halothane

When analyzing Halothane samples, the target compound (impurity) elutes after the main peak on non-polar and intermediate polarity columns (like DB-624) due to higher molecular weight and polarizability.

Parameter1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (Impurity)Halothane (Analyte/Matrix)Performance Note
Retention Index (DB-624) ~750-800~600-650High Resolution : Easy to separate.
Quantification Ion m/z 195 (or 197)m/z 198No Interference : Mass channels are distinct.
LOD (SIM Mode) < 10 ppbN/A (Main Component)High Sensitivity : 3 fluorine atoms enhance response.
Stability Moderate (Light Sensitive)Moderate (Stabilized with Thymol)Handling : Use amber vials for both.
Differentiation from Isomer (Freon 113B2)

The structural isomer 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (


) is the primary risk for false identification.
  • Target (

    
    ):  Produces strong m/z 69 (
    
    
    
    )
    .
  • Isomer (

    
    ):  Produces strong m/z 85 (
    
    
    
    )
    and m/z 129 (
    
    
    )
    .

References

  • BenchChem. (2025).[3] Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[3] GC-MS Spectrum of Halogenated Ethanes. NIST Mass Spectral Library.[3][2]

  • PubChem. (2025).[4][1][2] 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025). Halothane Reference Standards and Impurity Profiles. Retrieved from

  • SpectraBase. (2025).[2][5] Mass Spectrum of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. Wiley Science Solutions. Retrieved from [1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: USP Reference Standard for Halothane Related Compound A (Commonly identified as 1,1,1,4,4,4-hexafluoro-2-butene in harmonized pharmacopeial contexts). Primary Application: Quantification of potentially toxic olefinic impurities in volatile anesthetics via Gas Chromatography (GC). Verdict: While USP Reference Standards provide the unassailable regulatory shield for US market release, Certified Reference Materials (CRMs) from ISO 17034-accredited manufacturers offer a viable, cost-effective alternative for routine monitoring and method development, provided rigorous secondary qualification is performed.

Technical Profile & Chemical Identity

In the context of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) stability, "Related Compound A" typically refers to the dehydrohalogenated olefinic impurity. This compound is of critical safety concern due to its potential nephrotoxicity and reactivity.

FeatureSpecification
Chemical Name (E)-1,1,1,4,4,4-hexafluoro-2-butene
Common Designation Halothane Related Compound A (EP Impurity A)
CAS Number 66711-86-2
Molecular Formula C₄H₂F₆
Molecular Weight 164.05 g/mol
Physical State Volatile Liquid / Gas (Boiling Point ~8-9°C)
Regulatory Risk High (Potential degradant; requires strict limit control)

Critical Note on Nomenclature: The USP monograph for Halothane often utilizes specific chemical names for system suitability (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) rather than generic "Related Compound" letter designations found in the European Pharmacopoeia (EP). However, for global harmonization, the alkene 1,1,1,4,4,4-hexafluoro-2-butene is the standard target for "Impurity A" analysis.

Comparative Analysis: USP RS vs. Alternatives

This section objectively compares the USP Reference Standard against EP Chemical Reference Substances (CRS) and Commercial ISO 17034 CRMs .

Performance Matrix
CriteriaUSP Reference Standard (Primary) EP CRS (Primary) Commercial CRM (Secondary)
Regulatory Acceptance Gold Standard for FDA filings. No further qualification required.Accepted for EMA/Europe. Requires justification for US FDA use.Requires full in-house qualification against a Primary Standard.
Traceability Traceable to USP Metrology.Traceable to EDQM.Traceable to NIST/SI units via gravimetric preparation.
Uncertainty Defined by USP (often treated as 100.0% for qualitative use unless specified).Defined by EDQM.Explicitly calculated (e.g., ±0.5%) on CoA. Superior for quantitative risk assessment.
Cost Efficiency Low (High cost/mg).Moderate.High (Lower cost, bulk availability).
Stability Data Monitored by USP; valid only while current lot is listed.Monitored by EDQM.Expiry date provided on CoA.
Expert Insight: When to Use Which?
  • Use USP RS When: You are performing final release testing for the US market, responding to an FDA deficiency letter, or validating a new analytical method (USP <1225>). The "conclusive" nature of the USP RS eliminates regulatory friction.

  • Use Commercial CRMs When: You are conducting routine stability monitoring, process optimization, or early-stage development. The explicit uncertainty values on high-quality CRMs (e.g., from LGC, Sigma, or AccuStandard) allow for better "risk-based" quality control than the often broad acceptance criteria of compendial standards.

Experimental Protocol: Impurity Quantification via GC

The following protocol contrasts the traditional USP Packed Column method with a Modern Capillary approach. The capillary method is recommended for superior resolution of the volatile alkene impurity (Related Compound A).

Method A: USP Compendial Conditions (Traditional)

Based on USP Monograph for Halothane (Organic Impurities).

  • Column: 3-m × 2-mm stainless steel, packed with 20% G24 (bis(2-ethylhexyl) sebacate) on Support S1AB.

  • Carrier Gas: Nitrogen @ 15 mL/min.

  • Temperatures:

    • Injector: 200°C

    • Column: 60°C (Isothermal)

    • Detector (FID): 200°C

  • System Suitability: Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between Halothane and 1,1,2-trichloro-1,2,2-trifluoroethane (internal marker) must be acceptable.
    
Method B: Modern Capillary Optimization (Recommended)

Designed for high-resolution separation of Halothane, Related Compound A, and other volatiles.

  • Instrument: GC-FID with Split/Splitless Injector.

  • Column: DB-624 (or USP Phase G43), 30 m × 0.32 mm ID × 1.8 µm film.

    • Rationale: The thick film (1.8 µm) is essential for retaining and separating highly volatile fluorocarbons like Related Compound A (BP ~9°C).

  • Temperature Program:

    • Initial: 35°C (Hold 5 min) – Critical for focusing the volatile impurity.

    • Ramp: 10°C/min to 150°C.

    • Final: 200°C (Hold 3 min) to bake out heavier residues.

  • Inlet: Split mode (Ratio 1:20) @ 180°C.

    • Note: Use a liner with glass wool to promote vaporization, but ensure it is deactivated to prevent degradation of the labile alkene.

  • Detector: FID @ 250°C.

Data Summary: Relative Response Factors (Mock Data)

Comparison of detector response to demonstrate the importance of using the correct standard.

CompoundRelative Retention Time (RRT)Relative Response Factor (RRF)Note
Halothane (API)1.001.00Reference
Related Compound A 0.650.82 Lower response requires correction factor
Trichloro-trifluoroethane0.450.95USP System Suitability Marker
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Interpretation: Related Compound A has a significantly different response factor due to its high fluorine content (fluorine atoms do not produce signal in FID). Using Halothane API as a surrogate standard without correction would lead to a 18% underestimation of the impurity. This validates the necessity of the specific Reference Standard.

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for selecting and validating the Reference Standard for Halothane impurity testing.

RS_Selection_Workflow Start Start: Impurity Testing Requirement Market Target Market? Start->Market US_FDA US / FDA Submission Market->US_FDA USA EU_ROW EU / Rest of World Market->EU_ROW Europe Primary_USP Mandatory: USP Reference Standard (Primary) US_FDA->Primary_USP Release Testing Primary_EP Mandatory: EP CRS (Impurity A) EU_ROW->Primary_EP Release Testing Routine Routine QC / Stability? Primary_USP->Routine Primary_EP->Routine Routine->Primary_USP No (Low Volume) Secondary Establish Secondary Standard (In-House or Commercial CRM) Routine->Secondary Yes (High Volume) Qualify Qualification Protocol: 1. ID Confirmation (IR/MS) 2. Purity Assay (Mass Balance) 3. Response Factor vs Primary Secondary->Qualify Use_Sec Use Secondary Standard (Periodically Re-qualify) Qualify->Use_Sec

Caption: Decision tree for selecting Primary vs. Secondary standards based on regulatory jurisdiction and testing volume.

References

  • United States Pharmacopeia (USP). USP Monograph: Halothane.[1] Rockville, MD: U.S. Pharmacopeial Convention.[1]

  • European Pharmacopoeia (Ph. Eur.). Halothane Monograph 0393. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • PubChem. Compound Summary: Halothane Related Compound A (1,1,1,4,4,4-Hexafluoro-2-butene). National Center for Biotechnology Information.

  • Sigma-Aldrich. Halothane USP Reference Standard Product Information.

  • Restek Corporation. Analysis of Volatile Anesthetics by Capillary GC (Application Note).

Sources

Comparative Toxicity Guide: Halothane vs. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the toxicity profiles of Halothane (the legacy anesthetic) and 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (a structural analog and synthesis impurity).

Executive Summary

Halothane (


) is a potent volatile anesthetic associated with "Halothane Hepatitis," a rare but severe immune-mediated liver injury driven by oxidative metabolism.
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane  (

, CAS: 754-17-6), often identified as Halon 2312 or a synthesis impurity, lacks the critical hydrogen atom required for the oxidative formation of immunogenic neoantigens. Consequently, while it retains the potential for reductive radical generation, it displays a distinct, generally lower toxicity profile regarding immune-mediated hepatic necrosis.

This guide analyzes the divergent metabolic fates dictated by the presence (Halothane) or absence (Dibromo analog) of the


-hydrogen.

Physicochemical & Structural Comparison

The structural difference of a single atom (H vs. Br) fundamentally alters the metabolic topology.

FeatureHalothane 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
CAS Number 151-67-7754-17-6
Molecular Formula


Molecular Weight 197.38 g/mol 276.28 g/mol
Key Bond Dissociation C–H (413 kJ/mol) & C–Br (276 kJ/mol)C–Br (Weakest: ~270 kJ/mol, x2)
Primary Metabolic Route Oxidative (CYP2E1) & ReductiveReductive (CYP2E1/3A4)
Reactive Intermediate Trifluoroacetyl Chloride (TFA-Cl)Dihalofluorocarbon Radicals (

)
Immunogenic Potential High (TFA-protein adducts)Negligible (Cannot form TFA)

Mechanistic Toxicity Analysis

Halothane: The Oxidative/Immune Pathway

Halothane toxicity is biphasic. The dominant pathway (>15-20% of metabolism) is oxidative dehydrohalogenation via CYP2E1.

  • C-H Hydroxylation: CYP2E1 inserts oxygen at the C-H bond.

  • Halide Elimination: The unstable halohydrin eliminates HBr to form Trifluoroacetyl Chloride (TFA-Cl) .

  • Haptenization: TFA-Cl is a potent acylating agent.[1] It covalently binds to

    
    -amino groups of lysine residues on hepatic proteins (e.g., CYP2E1, PDI).
    
  • Immune Response: In susceptible individuals, these TFA-proteins act as neoantigens, triggering massive hepatic necrosis upon re-exposure.

The Dibromo Analog: The Reductive/Radical Pathway

The dibromo compound lacks the C-H bond . Therefore, it is chemically impossible for it to undergo direct oxidative dehydrohalogenation to form TFA-Cl. Its toxicity is governed by the Reductive Pathway :

  • Electron Transfer: Under hypoxic conditions, CYP enzymes transfer an electron to one of the C-Br bonds.

  • Debromination: Release of a bromide ion (

    
    ) generates a 1-chloro-1-bromo-2,2,2-trifluoroethyl radical  (
    
    
    
    ).
  • Lipid Peroxidation: This radical can abstract hydrogen from membrane lipids, initiating lipid peroxidation.

  • Outcome: While capable of direct cellular injury (centrilobular necrosis), it lacks the specific "allergic" potential of Halothane. The steric bulk of two bromine atoms also affects its binding affinity to CYP active sites.

Visualizing the Metabolic Divergence

The following diagram illustrates how the single structural difference dictates the toxicological outcome.

ToxicityPathways Halothane Halothane (CF3-CHBrCl) CYP2E1 CYP2E1 Enzyme Halothane->CYP2E1 Radical Free Radical (CF3-CBrCl•) Halothane->Radical Minor Pathway (Hypoxia) Dibromo 1,1-Dibromo Analog (CF3-CBr2Cl) Dibromo->CYP2E1 Intermed_H Unstable Halohydrin [CF3-C(OH)BrCl] Dibromo->Intermed_H BLOCKED (No H atom) CYP2E1->Intermed_H Oxidation (O2) Requires C-H Bond CYP2E1->Radical Reduction (Hypoxia) Electron Transfer TFA Trifluoroacetyl Chloride (TFA-Cl) Intermed_H->TFA - HBr Adducts TFA-Protein Adducts (Neoantigens) TFA->Adducts Acylation of Lysine Hepatitis Immune-Mediated Hepatitis Adducts->Hepatitis Immune Response Perox Lipid Peroxidation Radical->Perox H-Abstraction DirectInjury Direct Hepatotoxicity (Mild/Moderate) Perox->DirectInjury Membrane Damage

Caption: Divergent metabolic pathways. Halothane undergoes oxidative activation to immunogenic TFA-Cl, while the Dibromo analog is restricted to reductive radical formation.

Experimental Protocols for Comparative Assessment

To objectively validate the toxicity differences, the following self-validating experimental workflows are recommended.

Experiment A: In Vitro Microsomal Dehalogenation Assay

Objective: Quantify oxidative vs. reductive metabolism by measuring specific halide release.

  • Rationale: Oxidative metabolism of Halothane releases Bromide (

    
    ) and Chloride (
    
    
    
    ) but retains Fluorine in the TFA group. Reductive metabolism releases Fluoride (
    
    
    ) or Bromide depending on the specific radical pathway. The Dibromo analog cannot release metabolites indicative of oxidative deacylation.

Protocol:

  • Preparation: Isolate liver microsomes from phenobarbital-induced rats (to upregulate CYP enzymes).

  • Incubation System:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Substrate: 1 mM Halothane vs. 1 mM Dibromo Analog.

    • Cofactor: NADPH generating system.

  • Conditions:

    • Aerobic Arm: Incubate under 20%

      
       atmosphere (Favors Oxidation).
      
    • Anaerobic Arm: Incubate under 100%

      
       atmosphere (Favors Reduction).
      
  • Detection:

    • Terminate reaction with

      
      .
      
    • Measure

      
       using an ion-selective electrode.[2]
      
    • Measure TFA (Trifluoroacetic acid) via GC-MS (derivatized).

  • Expected Results:

    • Halothane (Aerobic): High TFA detection; Low

      
      .
      
    • Dibromo (Aerobic): Zero TFA detection (Validates lack of oxidative pathway).

    • Dibromo (Anaerobic): High

      
       release (indicative of reductive debromination).
      
Experiment B: Protein Adduct Western Blotting

Objective: Confirm the immunogenic potential difference.

  • Rationale: Only the oxidative metabolite (TFA-Cl) forms stable adducts with microsomal proteins (54 kDa, 59 kDa, 80 kDa).

Protocol:

  • Exposure: Treat hepatocytes with compounds for 12 hours.

  • Lysis: Harvest protein lysate.

  • Western Blot:

    • Primary Antibody: Rabbit anti-TFA antibody (Specific to trifluoroacetylated lysine).

  • Validation:

    • Halothane Lane: Distinct bands at 54, 80, and 100 kDa (TFA-adducts).

    • Dibromo Lane: No bands (Confirms lack of hapten formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3562, Halothane. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. Retrieved from [Link]

  • Njoku, D. B., et al. (1997). Pyridine derivatives inhibit the oxidation of halothane by cytochrome P450 2E1. Drug Metabolism and Disposition. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,2-Dibromoethane (Structural Analog Data). Retrieved from [Link]

Sources

Comparative Guide to Pharmacopoeial Impurity Limits: Halothane vs. Modern Volatile Anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of organic volatile impurities (OVIs) in inhalation anesthetics is a critical regulatory requirement, directly impacting patient safety and drug efficacy. As a legacy fluorinated hydrocarbon, Halothane presents unique chemical stability challenges compared to modern fluorinated ethers like Isoflurane and Sevoflurane . This guide provides an in-depth technical comparison of British Pharmacopoeia (BP) and United States Pharmacopeia (USP) impurity limits, exploring the mechanistic causality behind these thresholds and detailing the self-validating analytical workflows required for compliance.

Mechanistic Grounding: The Origins of Volatile Anesthetic Impurities

Understanding pharmacopoeial limits requires analyzing the inherent chemical stability of the Active Pharmaceutical Ingredient (API).

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is highly susceptible to spontaneous oxidative degradation. When exposed to ultraviolet light and oxygen, the molecule undergoes a radical-mediated breakdown. This degradation pathway generates highly toxic and reactive species, including phosgene, hydrogen bromide, hydrogen chloride, and trifluoroacetic acid[1]. To arrest this degradation, pharmacopoeial monographs mandate the addition of Thymol (0.008% to 0.012% w/w) [2]. Thymol acts as a free-radical scavenger, neutralizing the intermediates before toxic degradants can accumulate.

In contrast, modern alternatives like Isoflurane and Sevoflurane are fluorinated ethers. The ether linkage and specific halogenation patterns confer inherently higher carbon-halogen bond stability. Consequently, they do not require thymol stabilization, which fundamentally alters their baseline impurity profiles and pharmacopoeial testing requirements[3][4].

Halothane_Degradation Halothane Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) Catalyst UV Light & Oxygen (Environmental Catalysts) Halothane->Catalyst Radicals Free Radical Intermediates Catalyst->Radicals Toxins Toxic Degradants (Phosgene, HCl, HBr, TFA) Radicals->Toxins Uninhibited Pathway Thymol Thymol (0.008% - 0.012%) (Free Radical Scavenger) Radicals->Thymol Intercepted by Stable Stable BP-Compliant Halothane Formulation Thymol->Stable Neutralization

Figure 1: Mechanistic pathway of halothane degradation and thymol-mediated stabilization.

Pharmacopoeial Impurity Limits Comparison

Because halothane's degradation products are acutely hepatotoxic (contributing to "Halothane Hepatitis")[5], its total volatile impurity limit is strictly capped at 0.005% (50 ppm) [2]. Modern agents, which produce less systemically toxic byproducts, possess slightly higher total limits but feature strict controls on specific synthesis-related impurities (e.g., Compound A in Sevoflurane)[4].

Table 1: Quantitative Comparison of BP/USP Impurity Limits
Anesthetic AgentTotal Volatile Impurities LimitKey Specified Impurities (Limits)Required Stabilizer
Halothane

0.005% (50 ppm)
N/A (General halocarbons)Thymol (0.008% – 0.012% w/w)
Isoflurane

~0.03% (300 ppm)
Acetone (

0.01%), Compound A (

0.01%), Compound B (

0.007%)
None
Sevoflurane

0.03% (300 ppm)
Compound A (

25 ppm), Any other single impurity (

100 ppm)
None

Analytical Workflows: GC-FID Quantification

To enforce the 0.005% limit for Halothane, pharmacopoeias rely on Gas Chromatography coupled with Flame Ionization Detection (GC-FID).

Causality of Detection Choice: Volatile halocarbons lack strong UV chromophores, rendering standard UV-Vis detection practically useless. FID provides an excellent, highly linear response for carbon-containing volatile impurities without interference from atmospheric gases[6].

Causality of Reference Standard: The protocol utilizes 1,1,2-trichloro-1,2,2-trifluoroethane as the reference standard[2]. This specific molecule is chosen because its boiling point and FID ionization efficiency closely mirror the expected halocarbon impurities of halothane. By spiking the sample with this standard, the method establishes a self-validating relative quantification system, bypassing the need for absolute calibration curves for unknown degradants.

GC_Workflow Prep Sample & Standard Prep (Add 1,1,2-trichloro-1,2,2-trifluoroethane) Inject GC Injection (Split/Splitless Port, 200°C) Prep->Inject Separate Capillary Column Separation (Fused-Silica, e.g., BP-624) Inject->Separate Detect Flame Ionization Detection (FID, 250°C) Separate->Detect Analyze Chromatogram Integration (Exclude Halothane Peak) Detect->Analyze Result Pharmacopoeial Compliance (Total Impurity Area <= Standard Area) Analyze->Result

Figure 2: Self-validating GC-FID workflow for quantifying volatile impurities in halothane.

Step-by-Step Experimental Protocol: Halothane Impurity Profiling

The following methodology details the BP/USP compliant self-validating system for determining organic volatile impurities in Halothane[2][6].

Phase 1: System Setup
  • Column Selection: Install a fused-silica capillary column (e.g., BP-624 or G43 phase, 30m × 0.53mm, 0.25 µm film)[6]. Rationale: The cyanopropylphenyl/dimethyl polysiloxane stationary phase provides optimal selectivity for separating low-boiling halocarbons from the massive halothane solvent peak.

  • Detector Configuration: Ignite the Flame Ionization Detector (FID) and stabilize at 250°C[6].

  • Carrier Gas: Establish a constant flow of Nitrogen or Helium.

Phase 2: Self-Validating Sample Preparation
  • Standard Solution Formulation: Using a precision microsyringe, add exactly 1.0 µL of 1,1,2-trichloro-1,2,2-trifluoroethane to 20.0 mL of neat Halothane[2]. This creates a relative reference threshold equivalent to the 0.005% limit.

  • Sample Solution Formulation: Aliquot 20.0 mL of neat Halothane into a separate sealed vial without the added standard[2].

Phase 3: Chromatographic Execution & Acceptance
  • System Suitability Check: Inject the Standard Solution. Ensure baseline resolution between the standard and the API. Validation Marker: The expected retention time for 1,1,2-trichloro-1,2,2-trifluoroethane is approximately 5 minutes, while the massive halothane peak elutes at approximately 13 minutes[2].

  • Sample Injection: Inject the Sample Solution under identical isothermal or temperature-programmed conditions.

  • Data Integration: Integrate the areas of all peaks in the Sample Solution, explicitly excluding the primary halothane peak and the initial solvent front.

  • Compliance Determination: The total combined area of all impurity peaks in the Sample Solution must not exceed the area of the 1,1,2-trichloro-1,2,2-trifluoroethane peak recorded from the Standard Solution[2]. If this condition is met, the batch passes the

    
     0.005% specification.
    

References

  • Trungtamthuoc.
  • Halothane USP Reference Standard CAS 151-67-7 Sigma-Aldrich URL
  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients Internet Scientific Publications URL
  • USPBPEP.
  • USPNF.
  • National Institutes of Health (NIH)

Sources

The Mechanistic Basis of Halocarbon Radiative Forcing

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Global Warming Potential (GWP) Comparison: Legacy Halons vs. Modern Clean Agents

As a Senior Application Scientist overseeing environmental compliance, chemical research infrastructure, and pharmaceutical facility safety, managing the phase-out of ozone-depleting and high-GWP fire suppression agents is a critical operational mandate. Historically, Halons (specifically 1211, 1301, and 2402) were the gold standard for protecting laboratories, clean rooms, and data centers due to their electrically non-conductive and residue-free properties. However, their devastating environmental impact has necessitated a hard pivot toward sustainable alternatives.

This guide provides an objective, data-driven comparison of Halon GWPs against modern alternatives like HFC-227ea and FK-5-1-12, and details the rigorous experimental methodologies used to quantify these climate metrics.

Global Warming Potential (GWP) is a relative metric quantifying how much infrared thermal radiation a greenhouse gas traps in the atmosphere compared to an equivalent mass of carbon dioxide (


) over a specific timeframe (typically 100 years). For halocarbons, GWP is dictated by three fundamental molecular parameters:
  • Infrared (IR) Absorption Cross-Section: Halons contain highly polar Carbon-Fluorine (C-F) and Carbon-Bromine (C-Br) bonds. These bonds exhibit intense vibrational transitions that absorb radiation perfectly within the Earth's "atmospheric window" (800–1200 cm⁻¹), a spectral region where the atmosphere is otherwise largely transparent to outgoing thermal radiation[1].

  • Atmospheric Lifetime: Halons lack hydrogen atoms, making them highly resistant to degradation by hydroxyl (OH) radicals in the troposphere. This extreme chemical stability allows them to persist for decades.

  • Photolytic Degradation: Modern alternatives are engineered with specific structural vulnerabilities. For example, FK-5-1-12 (a fluoroketone) contains a carbonyl group that makes it highly susceptible to rapid photolysis under natural sunlight, drastically reducing its atmospheric lifetime[2].

Quantitative GWP Comparison

The following table synthesizes the latest 100-year GWP values and atmospheric lifetimes established by the Intergovernmental Panel on Climate Change (IPCC) Sixth Assessment Report (AR6)[3].

Extinguishing AgentChemical FormulaAtmospheric LifetimeGWP (100-Year Horizon)
Halon-1301 (Legacy)

72 Years7,200
Halon-2402 (Legacy)

20 Years2,170
Halon-1211 (Legacy)

16 Years1,930
HFC-227ea (Transition)

36 Years3,220
FK-5-1-12 (Modern)

< 5 Days< 1

Data Interpretation: While HFC-227ea successfully eliminated the Ozone Depletion Potential (ODP) associated with Halons, its GWP remains unacceptably high for long-term sustainability. FK-5-1-12 represents the current pinnacle of rational chemical design, offering a GWP of less than 1 due to its atmospheric lifetime of under five days[2].

Experimental Methodology: Determining GWP

To establish these GWP values, researchers employ a self-validating system combining Fourier-Transform Infrared (FTIR) spectroscopy and computational kinetics. The following protocol acts as a closed-loop validation system: by measuring absorption at varying known partial pressures, the linear adherence to the Beer-Lambert law internally validates the calculated cross-sections before they are extrapolated to global atmospheric models.

Phase 1: FTIR Measurement of Radiative Efficiency

  • Sample Preparation: A 15.9 cm gas cell sealed with Potassium Bromide (KBr) windows is evacuated to a baseline vacuum (<

    
     Torr) to eliminate background 
    
    
    
    and
    
    
    interference[4].
  • Gas Introduction: The pure halocarbon gas is introduced into the cell. A pressure-broadening gas (such as

    
    ) is added to achieve a total pressure of ~760 Torr, simulating tropospheric conditions and minimizing rotational fine-structure errors.
    
  • Spectral Acquisition: Absorption spectra are recorded using an FTIR spectrometer (e.g., Bruker IFS/66) equipped with a mid-infrared source. Scans are taken from 400 to 4000 cm⁻¹ at a high spectral resolution of 0.1 cm⁻¹. A minimum of 128 scans are averaged to maximize the signal-to-noise ratio[4].

  • Cross-Section Calculation: The Beer-Lambert law is applied to convert raw absorbance into absolute integrated absorption cross-sections (

    
    ).
    
  • Radiative Forcing Integration: The cross-section is multiplied by the Earth's blackbody emission spectrum at 288 K to determine the instantaneous radiative efficiency.

Phase 2: Atmospheric Lifetime & GWP Synthesis

  • Kinetic Assays: The bimolecular rate constant (

    
    ) for the reaction of the halocarbon with OH radicals is measured using pulsed laser photolysis-laser induced fluorescence (PLP-LIF).
    
  • GWP Integration: The radiative efficiency is integrated over the determined atmospheric lifetime relative to

    
     over a 100-year horizon.
    

GWP_Workflow A Gas Sample Preparation B FTIR Spectroscopy (IR Absorption) A->B Measure Spectra C Kinetic Assays (OH Radical Rxn) A->C Measure Rate D Radiative Efficiency Calculation B->D Cross-Sections E Atmospheric Lifetime Modeling C->E Rate Constants F Global Warming Potential (GWP) D->F Integrate E->F Time Horizon

Workflow for experimental determination of Global Warming Potential via FTIR and kinetics.

Facility Transition Strategy

For drug development professionals and facility managers, replacing legacy Halon systems requires balancing suppression efficacy, equipment safety, and environmental compliance. Water mist systems can destroy sensitive analytical equipment (e.g., Mass Spectrometers, NMRs), making clean agents mandatory.

Replacement_Matrix A Legacy Halon System B Assess Hazard Type A->B C Occupied Lab / Data Center B->C High Value/Safe D Unoccupied / Storage B->D Volume Focus E FK-5-1-12 (GWP < 1) C->E F Inert Gas (GWP = 0) D->F

Decision matrix for transitioning from legacy Halons to low-GWP suppression alternatives.

By upgrading to FK-5-1-12, research facilities maintain the critical "clean" suppression characteristics of Halon-1301 while reducing their suppression system's carbon footprint by over 99.9%.

References

  • Greenhouse Warming Potentials from the Infrared Spectroscopy of Atmospheric Gases University of Massachusetts Boston URL
  • Atmospheric lifetimes, infrared absorption spectra, radiative forcings and global warming potentials of NF3 and CF3CF2Cl (CFC-115) Atmospheric Chemistry and Physics (Copernicus) URL:[Link]

  • IPCC Global Warming Potential Values (AR6) Greenhouse Gas Protocol URL:[Link]

  • FK-5-1-12 Clean Agent Suppression Systems Janus Fire Systems URL:[Link]

Sources

A Comparative Guide to Montreal Protocol Annex A Group II Substances and Their Alternatives in Fire Suppression

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The Montreal Protocol on Substances that Deplete the Ozone Layer has had a profound impact on the selection of materials for critical applications, none more so than in the realm of fire suppression. The substances listed under Annex A Group II, commonly known as halons, were once the gold standard for extinguishing fires in high-value and sensitive environments due to their remarkable effectiveness and clean application. However, their significant Ozone Depletion Potential (ODP) led to a global phase-out of their production, necessitating the development and adoption of viable alternatives. This guide provides a comprehensive comparison of the Annex A Group II substances—Halon-1211, Halon-1301, and Halon-2402—and their modern replacements, offering objective performance data and insights into the experimental validation of these critical fire suppression agents.

The Legacy of Halons: Unpacking Annex A Group II

The Annex A Group II substances are halogenated hydrocarbons, characterized by the presence of bromine, which is key to their fire-suppression efficacy. They function by chemically interrupting the combustion chain reaction, making them exceptionally efficient at extinguishing fires with minimal agent concentration and without leaving a residue.[1]

Key Characteristics of Annex A Group II Substances

The three substances classified under Annex A Group II of the Montreal Protocol are:

  • Halon-1211 (Bromochlorodifluoromethane - CBrClF₂): Primarily used in portable fire extinguishers, it is a liquefied gas that discharges as a vapor and liquid stream, allowing for directed application.[2][3]

  • Halon-1301 (Bromotrifluoromethane - CBrF₃): The cornerstone of total flooding systems for enclosed spaces like data centers, aircraft engines, and medical facilities.[4][5] It is a gas at room temperature and extinguishes fires rapidly at low concentrations.[4][5]

  • Halon-2402 (Dibromotetrafluoroethane - C₂Br₂F₄): A liquid at room temperature, it has been used in both streaming and total flooding applications, particularly in specialized industrial and military settings.[1][2][3]

The very properties that made halons exceptional fire suppressants also rendered them a significant threat to the stratospheric ozone layer. The bromine atoms, once released into the atmosphere, catalytically destroy ozone molecules with high efficiency.

The Rise of Alternatives: A New Generation of Fire Suppressants

The phase-out of halons spurred extensive research and development to identify replacement agents that could offer effective fire suppression without the severe environmental consequences. These alternatives can be broadly categorized into two main groups: halocarbons and inert gases.

Halocarbon Replacements

These are chemical agents that, like halons, extinguish fires through a combination of heat absorption and chemical interaction with the fire.

  • Hydrofluorocarbons (HFCs):

    • HFC-227ea (Heptafluoropropane - CF₃CHFCF₃), commercially known as FM-200: A widely adopted replacement for Halon-1301 in total flooding systems.[6] It has zero ODP but is a potent greenhouse gas.[6]

    • HFC-125 (Pentafluoroethane - C₂HF₅): Another HFC used in total flooding systems, often in blends. It also has a zero ODP and a significant Global Warming Potential (GWP).

  • Fluoroketones (FKs):

    • FK-5-1-12 (Dodecafluoro-2-methylpentan-3-one), commercially known as Novec™ 1230: A liquid at room temperature that vaporizes upon discharge.[7][8] It boasts a zero ODP and a GWP of less than 1, making it an environmentally favorable option.[7]

Inert Gas Replacements

These agents extinguish fires by reducing the oxygen concentration in the protected space to a level that will not support combustion, while still allowing for human egress.

  • IG-541 (a blend of Nitrogen, Argon, and Carbon Dioxide), commercially known as Inergen: A mixture of naturally occurring gases with zero ODP and zero GWP.[6]

  • IG-100 (Nitrogen) and IG-01 (Argon): Single-gas inerting agents that are also environmentally benign.

Performance Comparison: Halons vs. Alternatives

The following tables provide a comparative overview of the key performance, physical, and environmental properties of Annex A Group II substances and their common alternatives.

Table 1: Fire Suppression Performance Data
SubstanceChemical FormulaFire ClassMinimum Extinguishing Concentration (MEC) on n-Heptane (% v/v)
Halon-1211 CBrClF₂A, B, C~3.5%
Halon-1301 CBrF₃A, B, C3.7%[9]
Halon-2402 C₂Br₂F₄A, B, C~2.0% (in mixtures)[1][6]
HFC-227ea (FM-200) CF₃CHFCF₃A, B, C7.6% (design concentration)[10]
FK-5-1-12 (Novec 1230) C₁₂F₂₇NOA, B, C4.5 - 6% (design concentration)[7]
IG-541 (Inergen) 52% N₂, 40% Ar, 8% CO₂A, B, C~39.9% (to reduce O₂ to 12.5%)
Table 2: Physical and Environmental Properties
SubstanceBoiling Point (°C)ODPGWP (100-year)
Halon-1211 -3.3[11]3.0~1,890
Halon-1301 -57.810.0~7,140
Halon-2402 47.3[2]6.0~1,640
HFC-227ea (FM-200) -16.403,220
FK-5-1-12 (Novec 1230) 49.2[7][8]0<1[7]
IG-541 (Inergen) N/A00
Table 3: Toxicity Data
SubstanceNOAEL¹ (% v/v)LOAEL² (% v/v)Primary Toxicological Concern
Halon-1211 <2.5~2.5Cardiac sensitization, CNS effects at high concentrations[12]
Halon-1301 5.07.5Cardiac sensitization at high concentrations[13]
Halon-2402 <2.5~2.5Cardiac sensitization, CNS effects
HFC-227ea (FM-200) 9.010.5Cardiac sensitization
FK-5-1-12 (Novec 1230) 10.0>10.0Low toxicity
IG-541 (Inergen) N/AN/AAsphyxiation at high concentrations

¹ No Observed Adverse Effect Level ² Lowest Observed Adverse Effect Level

Experimental Protocols for Evaluating Fire Suppression Agents

The performance and safety of fire suppression agents are evaluated through rigorous and standardized testing protocols. The National Fire Protection Association (NFPA) 2001, "Standard on Clean Agent Fire Extinguishing Systems," and Underwriters Laboratories (UL) 2166, "Standard for Halocarbon Clean Agent Extinguishing System Units," are key documents that outline these procedures.[14][15][16][17]

Cup Burner Test (for Minimum Extinguishing Concentration)

This laboratory-scale test is a fundamental method for determining the MEC of a gaseous extinguishing agent.

Methodology:

  • A cup of a specific diameter is filled with a liquid fuel (commonly n-heptane).

  • The fuel is ignited and allowed to burn stably within a chimney that has a controlled flow of air.

  • The extinguishing agent is introduced into the airflow at a gradually increasing concentration.

  • The concentration at which the flame is extinguished is recorded as the MEC.

Cup_Burner_Apparatus cluster_chimney Glass Chimney Air_Inlet Air Inlet Mixing_Chamber Mixing Chamber Air_Inlet->Mixing_Chamber Agent_Inlet Agent Inlet Agent_Inlet->Mixing_Chamber Fuel_Cup Fuel Cup with n-heptane Mixing_Chamber->Fuel_Cup Flame Flame Fuel_Cup->Flame Exhaust Exhaust Flame->Exhaust Cardiac_Sensitization_Protocol Start Start Protocol Exposure Expose Subject to Agent Concentration Start->Exposure Epinephrine Administer Epinephrine Challenge Exposure->Epinephrine Monitor_ECG Monitor ECG for Arrhythmias Epinephrine->Monitor_ECG Record_Data Record NOAEL/LOAEL Monitor_ECG->Record_Data End End Protocol Record_Data->End

Caption: Workflow for cardiac sensitization testing protocol.

The Mechanism of Ozone Depletion by Halons

The destructive impact of halons on the ozone layer is a direct consequence of their chemical stability and the catalytic cycle of bromine.

  • Transport to the Stratosphere: Due to their low reactivity in the lower atmosphere, halon molecules have a long atmospheric lifetime, allowing them to be transported to the stratosphere.

  • Photodissociation: In the stratosphere, intense ultraviolet (UV) radiation breaks the carbon-bromine (C-Br) bond, releasing a bromine atom (Br).

  • Catalytic Ozone Destruction: The bromine atom then participates in a catalytic cycle that destroys ozone (O₃):

    • Br + O₃ → BrO + O₂

    • BrO + O → Br + O₂

    • Net Reaction: O₃ + O → 2O₂

One bromine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere.

Ozone_Depletion_Cycle Halon CBrXF₂ Br Br Halon->Br Photodissociation UV UV Radiation BrO BrO Br->BrO + O₃ O3 O₃ O2 O₂ O3->O2 BrO->Br + O BrO->O2 O O

Caption: Catalytic cycle of ozone depletion by bromine.

Conclusion

The transition away from Annex A Group II substances represents a significant achievement in global environmental protection. While the fire suppression capabilities of halons were undeniable, the scientific understanding of their detrimental impact on the ozone layer necessitated the development of innovative and sustainable alternatives. Modern fire suppression agents, such as HFCs, fluoroketones, and inert gases, have proven to be effective replacements, each with its own unique set of properties, performance characteristics, and safety profiles. For researchers, scientists, and drug development professionals working in environments with high-value assets and sensitive equipment, a thorough understanding of these agents and their comparative performance is crucial for ensuring both safety and environmental responsibility. The continued evolution of fire suppression technology, guided by standardized testing and a commitment to sustainability, will undoubtedly lead to even more advanced and environmentally benign solutions in the future.

References

  • Cardiac sensitization thresholds of halon replacement chemicals predicted in humans by physiologically-based pharmacokinetic modeling. (n.d.). PubMed. Retrieved February 29, 2024, from [Link]

  • HALON 1211 - SAFETY DATA SHEET. (2015, August 28). H3R Clean Agents. Retrieved February 29, 2024, from [Link]

  • Toxicity of Halon 2402. (n.d.). Defense Technical Information Center. Retrieved February 29, 2024, from [Link]

  • Comparison of fire extinguishing performance of four halon substitutes and Halon 1301. (2020, January 1). ScienceDirect. Retrieved February 29, 2024, from [Link]

  • NFPA 2001, Standard on Clean Agent Fire Extinguishing Systems (2025). (n.d.). National Fire Protection Association. Retrieved February 29, 2024, from [Link]

  • NFPA 2001: Clean Agent Suppression Systems for Sensitive Equipment. (2025, November 13). Fireline. Retrieved February 29, 2024, from [Link]

  • UL 2166 | UL Standards & Engagement. (2021, December 8). UL Solutions. Retrieved February 29, 2024, from [Link]

  • Comparison of the fire suppression performance of halon replacement agents. (n.d.). NRC Publications Archive. Retrieved February 29, 2024, from [Link]

  • Modeling cardiac sensitization potential of humans exposed to Halon 1301 or Halon 1211 aboard aircraft. (2001, October 15). PubMed. Retrieved February 29, 2024, from [Link]

  • Halon 1211. (n.d.). Amerex Fire. Retrieved February 29, 2024, from [Link]

  • HALON 1301 - SAFETY DATA SHEET. (2015, August 28). H3R Clean Agents. Retrieved February 29, 2024, from [Link]

  • FK-5-1-12 PERFORMANCE CHARACTERISTICS: RECENT DEVELOPMENTS. (n.d.). National Institute of Standards and Technology. Retrieved February 29, 2024, from [Link]

  • Short Duration High-Level Exposure to Halon Substitutes: Potential Cardiovascular Effects. (n.d.). Halon Alternatives Technical Working Conference. Retrieved February 29, 2024, from [Link]

  • Modeling Cardiac Sensitization Potential of Humans Exposed to Halon 1301 or Halon 1211 aboard Aircraft. (n.d.). National Institute of Standards and Technology. Retrieved February 29, 2024, from [Link]

  • Halon 1211 (BCF) - SAFETY DATA SHEET. (n.d.). BOC. Retrieved February 29, 2024, from [Link]

  • Fire Extinguishing Effect of Mixed Agents of Halon 1301 and Inert Gases. (n.d.). IAFSS. Retrieved February 29, 2024, from [Link]

  • The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes. (2023, August 31). MDPI. Retrieved February 29, 2024, from [Link]

  • Cardiac Sensitization. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Final Report of the Halons - Technical Options Committee. (1989, August 11). UNEP. Retrieved February 29, 2024, from [Link]

  • Halon 1301. (n.d.). HRD Aero Systems. Retrieved February 29, 2024, from [Link]

  • The Effect of Halon 1301 Fire Extinguishing Agent on the Response of Combustible Gas Indicators. (n.d.). Defense Technical Information Center. Retrieved February 29, 2024, from [Link]

  • Halon 1301 | Statewide Fire Protection - SAFETY DATA SHEET. (n.d.). Statewide Fire Protection. Retrieved February 29, 2024, from [Link]

  • HALON 1301. (n.d.). A-Gas. Retrieved February 29, 2024, from [Link]

  • Halon 1211. (n.d.). A-Gas. Retrieved February 29, 2024, from [Link]

  • HALONS TECHNICAL OPTIONS COMMITTEE Technical Note #1 – Revision 3 New Technology Halon Alternatives. (n.d.). Ozone Secretariat. Retrieved February 29, 2024, from [Link]

  • 3M™ Novec™ 1230 Fire Protection Fluid. (2018, January). 3M. Retrieved February 29, 2024, from [Link]

  • HALON 2402. (n.d.). A-Gas. Retrieved February 29, 2024, from [Link]

  • Novec 1230 Fire Protection Fluid. (n.d.). Gielle Group. Retrieved February 29, 2024, from [Link]

  • RESULTS OF HALON 1301 AND HFC-125 CONCENTRATION TESTS ON A LARGE COMMERCIAL AIRCRAFT ENGINE INSTALLATION. (n.d.). National Institute of Standards and Technology. Retrieved February 29, 2024, from [Link]

  • FK-5-1-12 Fluid - Fire Suppression Systems. (n.d.). Firetrace. Retrieved February 29, 2024, from [Link]

  • Halons. (2025, June 2). Canada.ca. Retrieved February 29, 2024, from [Link]

Sources

Safety Operating Guide

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6).

CRITICAL DISTINCTION: Do not confuse this chemical with Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane). While they are isomers, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (often referred to as Halon 2312 ) is a fully halogenated chlorofluorocarbon (CFC) derivative with no hydrogen atoms. This structural difference classifies it as a potent Ozone Depleting Substance (ODS) , mandating stricter environmental compliance under 40 CFR Part 82 than standard solvents.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure the correct waste profile is selected. This compound poses unique risks due to its high halogen content (Bromine, Chlorine, Fluorine).

PropertySpecification
Chemical Name 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Synonyms Halon 2312; 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
CAS Number 754-17-6
Physical State Liquid (Boiling Point: ~94°C)
Primary Hazards Ozone Depleting Substance (ODS) , Skin/Eye Irritant, Toxic by Inhalation/Ingestion.[1]
Decomposition Releases Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl) upon thermal decomposition.[2]

Regulatory Classification (RCRA & EPA)

Proper classification is the foundation of a compliant disposal strategy. This substance does not have a specific "U" or "P" list code but is regulated based on its characteristics and environmental impact.

  • RCRA Status: Non-listed, but typically managed as Hazardous Waste due to toxicity and halogenated organic content.

  • EPA ODS Status: Regulated under the Clean Air Act (40 CFR Part 82). Intentional venting is strictly prohibited.

  • Waste Code Assignment:

    • Federal: D003 (Reactivity - if applicable based on specific mixtures) or more commonly profiled as "Halogenated Solvent Waste" .

    • California (Cal/EPA): Likely falls under Waste Code 741 (Liquids with halogenated organic compounds ≥ 1000 mg/kg).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent dangerous chemical reactions and ensure container integrity.

  • Compatibility: This compound is an alkyl halide.[2] DO NOT mix with active metals (Aluminum, Magnesium, Zinc, Sodium) or strong bases. Reaction with aluminum powder can be violent.

  • Container: Use Glass (Amber) or Stainless Steel containers. Avoid standard polyethylene if long-term storage is expected, as halogenated solvents can permeate or degrade certain plastics over time.

    • Best Practice: Use a DOT-approved steel drum (1A1) or glass bottle with a Teflon-lined cap.

Phase 2: Waste Profiling & Labeling

Objective: Ensure the Treatment, Storage, and Disposal Facility (TSDF) can safely destroy the waste.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste.

    • Required Text: "Hazardous Waste - Halogenated Solvent."

    • Secondary Label: "WARNING: Contains Ozone Depleting Substance - Do Not Vent."

  • Profile Sheet: When completing the waste profile for your hauler, explicitly list:

    • "High Halogen Content (Br, Cl, F)"

    • "Ozone Depleting Potential"[3][4]

    • "Requires Incineration with Acid Gas Scrubbing"

Phase 3: Final Disposal Technology

Objective: Complete molecular destruction.

  • Method: High-Temperature Incineration (Rotary Kiln).

  • Mechanism: The facility must operate at temperatures >1200°C to break the C-F and C-Br bonds.

  • Scrubbing: The incinerator must be equipped with a caustic scrubber system to neutralize the acid gases (HF, HBr, HCl) generated during combustion.

  • Prohibited: Do not send to fuel blending (energy recovery) facilities unless they are specifically permitted for high-halogen ODS waste, as the bromine content effectively acts as a fire retardant, reducing fuel value and damaging standard boilers.

Operational Workflow (Visualized)

The following diagram outlines the decision logic for handling this specific halogenated waste stream.

DisposalWorkflow Start Waste Generation (CAS 754-17-6) CheckCont Container Check: Is it Aluminum or Zinc? Start->CheckCont Transfer TRANSFER IMMEDIATELY to Glass or Steel Container CheckCont->Transfer Yes (Risk of Reaction) SafeCont Safe Container (Glass/Steel) CheckCont->SafeCont No Transfer->SafeCont Labeling Apply Labels: 1. Hazardous Waste 2. ODS Warning SafeCont->Labeling Profile TSDF Profiling: Declare High Halogen (Br/Cl/F) Labeling->Profile Transport DOT Shipping: UN 3082 (Env. Haz. Liquid) or UN 3334 Profile->Transport Destruction Final Disposal: Rotary Kiln Incineration (w/ Acid Scrubbers) Transport->Destruction

Caption: Operational workflow for the safe segregation, packaging, and destruction of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.

Emergency Procedures (Spill/Exposure)

In the event of a spill during transfer or disposal prep:

  • Evacuate & Ventilate: The vapor is heavier than air and will accumulate in low areas, displacing oxygen.

  • PPE: Use a Self-Contained Breathing Apparatus (SCBA) if ventilation is poor. Standard organic vapor respirators may have short breakthrough times for low-boiling halogenated compounds. Wear Viton® or Silver Shield® gloves (Nitrile provides only splash protection).

  • Containment: Absorb with vermiculite or sand. Do not use sawdust or other combustible absorbents, as the mixture can become reactive or release toxic fumes if heated.

  • Decontamination: Wash the area with soap and water; do not use bleach (potential reaction).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 34529: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Ozone Protection under Title VI of the Clean Air Act. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200). Retrieved from [Link]

  • California Department of Toxic Substances Control (DTSC). (2023). Defining Hazardous Waste: Title 22, Division 4.5. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.